The table below summarizes the key cellular mechanisms and effects of Latrepirdine dihydrochloride observed in in vitro studies.
| Mechanism of Action | Experimental Model | Key Findings/Effects | Citations |
|---|---|---|---|
| Receptor Antagonism | Profiling against a panel of 70 targets (enzymes, ion channels, neurotransmitter transporters, and G-protein-coupled receptors) [1]. | High-affinity antagonist of histamine (H1, H2), serotonergic (5-HT2c, 5-HT5A, 5-HT6), α-adrenergic, and dopaminergic receptors. Also inhibits NMDA receptors and voltage-gated calcium channels [1]. | [2] [1] |
| Mitochondrial Function Enhancement | Primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y) [2]. | Increased succinate dehydrogenase activity (MTT-assay), mitochondrial membrane potential (ΔΨm), and cellular ATP levels. Protected cells from stress to maintain viability [2]. | [2] |
| Stimulation of Autophagy | Cultured mammalian cells and differentiated SH-SY5Y neurons [2]. | Stimulated mTOR- and Atg5-dependent autophagy, leading to reduced intracellular levels of APP metabolites (including Aβ) and α-synuclein (α-syn) [2]. | [2] |
| Intracellular Calcium Modulation | Neuronal cultures from wild-type and Huntington's disease transgenic mice [1]. | Suppressed Ca2+-induced contractions. Stabilized glutamate-induced Ca2+ signals and conferred protection from glutamate-induced apoptosis [1]. | [1] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Cell Culture Models
Assessment of Mitochondrial Function
Analysis of Autophagy
Sample Analysis via LC-MS
The signaling pathways and experimental workflows involved in Latrepirdine research are complex. Using a standardized tool like Graphviz can help visualize these relationships clearly for publications or presentations.
Here is an example of DOT code that conceptualizes the key in vitro mechanisms of Latrepirdine. You can use this as a starting point and modify it.
Diagram 1: Conceptual overview of Latrepirdine's key in vitro mechanisms.
Latrepirdine is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2D6 [1] [2]. This pathway is responsible for the drug's first-pass metabolism, which leads to low and highly variable oral bioavailability [1] [2].
The following diagram illustrates the core metabolic pathway and the strategies to circumvent its limitations:
Latrepirdine metabolism pathways and outcomes for oral versus alternative administration.
The clinical impact of this metabolic pathway is profound due to the known genetic polymorphism of the CYP2D6 enzyme. Individuals are categorized as Poor Metabolizers (PMs) or Extensive Metabolizers (EMs), leading to significant differences in drug exposure [2].
The table below summarizes key pharmacokinetic parameters from a clinical study that directly compared oral and transdermal administration in different metabolizer populations [2].
| Parameter | Oral Administration | Transdermal Administration |
|---|---|---|
| Dose (mg, free base) | 8.14 mg | 5 mg |
| PM vs. EM: Peak Exposure (C~max~) | PMs had 11-fold higher exposure | PMs had 1.9-fold higher exposure |
| PM vs. EM: Total Exposure (AUC) | PMs had 20-fold higher exposure | PMs had 2.7-fold higher exposure |
| Bioavailability (Dose-normalized, EMs) | Baseline | 11-fold higher vs. oral |
| Bioavailability (Dose-normalized, PMs) | Baseline | 1.5-fold higher vs. oral |
Another study using GastroPlus PBPK modeling software also explored the sublingual route as another method to bypass first-pass metabolism. The model, after optimizing the Absorption Scale Factor (ASF), predicted that the percentage of drug absorbed in the oral cavity could increase from 18.9% to 47.9% [1].
This study evaluated the pharmacokinetics of latrepirdine in extensive and poor CYP2D6 metabolizers [2].
This study used computational modeling to predict the pharmacokinetics of sublingual latrepirdine [1].
The research into latrepirdine's metabolism provides a clear strategic framework for developing drugs that are substrates of CYP2D6:
Latrepirdine dihydrochloride (CAS 97657-92-6), also known as dimebolin dihydrochloride, is a small molecule with a complex polymorphic landscape that significantly influences its pharmaceutical performance. Originally developed and approved in Russia in 1983 as a non-selective antihistamine, interest in latrepirdine resurged in the early 2000s due to its potential application as a neuroprotective agent for neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease (HD) [1]. The compound's molecular formula is C₂₁H₂₇Cl₂N₃, with a molecular weight of 392.37 g/mol [2]. The phenomenon of polymorphism is particularly significant for latrepirdine as different crystalline forms can dramatically alter key pharmaceutical properties including solubility, dissolution rate, stability, and ultimately, bioavailability and therapeutic efficacy [3].
The polymorphic forms of this compound identified in research include crystalline anhydrous Form A, Form B (hemi-hydrate), Form C (monohydrate), Form D (dihydrate), Form E (a recently discovered crystalline form), and Form F (trihydrate), in addition to an amorphous form [3]. The discovery and characterization of these polymorphs, particularly Form E, has provided critical insights into the inconsistent clinical performance of latrepirdine observed between successful phase II trials and failed phase III studies for Alzheimer's disease and Huntington's disease [1] [4]. This technical guide comprehensively examines the polymorphic landscape of this compound, focusing on physicochemical characterization, structure-property relationships, bioavailability differences, experimental protocols, and implications for pharmaceutical development.
The polymorphic forms of this compound exhibit distinct physicochemical properties that directly impact their pharmaceutical behavior. These crystalline variations differ in their hydration states, crystal packing arrangements, and thermodynamic stability, which collectively influence critical performance parameters including solubility, dissolution rate, and bioavailability [3]. While comprehensive characterization data for all polymorphs is not fully available in the public domain, research indicates that Form E demonstrates superior pharmaceutical properties compared to other forms, likely due to its optimized crystal structure that enhances dissolution characteristics [3].
The crystalline structure of each polymorph dictates its interaction with solvent molecules and biological membranes, ultimately determining the rate and extent of drug absorption. Patent literature describes methods for preparing these various polymorphic forms using different solvent systems and crystallization conditions [5]. For instance, Form A represents an anhydrous crystalline structure, while Forms B, C, D, and F contain varying amounts of water molecules in their crystal lattices (0.5, 1, 2, and 3 water molecules respectively) [3]. The recently discovered Form E appears to possess a unique crystalline arrangement that contributes to its enhanced bioavailability profile, though its exact crystal structure and hydration state remain detailed in patent-protected information [3].
Table 1: Experimental Physicochemical Properties of this compound
| Property | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Melting Point | 220-222°C | Not specified | [6] |
| Water Solubility | ≥10 mg/mL | H₂O at room temperature | [7] [6] |
| DMSO Solubility | 39.2 mg/mL (99.91 mM) | 25°C, sonication recommended | [2] |
| Appearance | White to off-white powder | Visual inspection | [7] [6] |
| Storage Conditions | Desiccate at room temperature | Standard environmental conditions | [7] [6] |
Powder X-ray diffraction (PXRD) serves as the primary analytical technique for distinguishing between the various polymorphic forms of this compound [5]. Each polymorph produces a characteristic PXRD pattern with unique diffraction peaks that serve as a fingerprint for identification and quantification. Additional characterization methods employed in polymorph analysis include thermal analysis (DSC/TGA) to determine melting points, dehydration characteristics, and thermal stability; dynamic vapor sorption to assess hygroscopicity; and spectroscopic techniques (IR, Raman, and solid-state NMR) to probe molecular-level interactions within the crystal lattice [5]. These comprehensive characterization approaches enable researchers to fully understand the structure-property relationships that differentiate latrepirdine polymorphs and influence their performance in pharmaceutical applications.
Recent preclinical research has revealed substantial differences in the pharmacokinetic profiles of this compound polymorphs, explaining previously inconsistent clinical results. A comprehensive 2023 study conducted in male Sprague-Dawley rats demonstrated that polymorph E achieved significantly higher bioavailability in both blood and brain tissue compared to other forms (A, B, C, D, and F) [3]. The study design involved oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for seven consecutive days, with blood and brain sampling on the seventh day at 15, 30, 60, and 120 minutes post-administration [3]. Latrapirdine concentrations were quantified using LC-MS analysis, providing precise measurement of exposure levels [3].
The Area Under the Curve (AUC) values, representing total drug exposure over time, were highest for polymorph E in both plasma and brain tissue [3]. This enhanced bioavailability directly translates to improved target engagement and therapeutic potential. The superior performance of polymorph E is attributed to its optimized crystal structure, which likely enhances dissolution rate and solubility in the gastrointestinal tract, thereby increasing the fraction of dose available for absorption [3]. These findings highlight the critical importance of polymorph selection during pharmaceutical development, as the crystalline form can dramatically influence in vivo performance even when the chemical identity remains identical.
Table 2: Bioavailability and Cognitive Effects of Latrepirdine Polymorphs in Rat Studies
| Polymorph Form | Relative Bioavailability (AUC) | Brain Penetration | Cognitive Enhancement | Hydration State |
|---|---|---|---|---|
| Form E | Highest | Highest | Significantly improved | Crystalline (details in patent) |
| Form A | Lower than E | Lower than E | Moderate improvement | Anhydrous |
| Form B | Lower than E | Lower than E | Moderate improvement | Hemi-hydrate |
| Form C | Lower than E | Lower than E | Moderate improvement | Monohydrate |
| Form D | Lower than E | Lower than E | Moderate improvement | Dihydrate |
| Form F | Lower than E | Lower than E | Moderate improvement | Trihydrate |
The cognitive-enhancing effects of latrepirdine polymorphs were evaluated in a scopolamine-induced memory impairment model in Wistar rats, simulating the cognitive deficits observed in Alzheimer's disease [3]. After nine days of oral administration at 10 mg/kg, polymorph E demonstrated superior cognitive enhancement in the passive avoidance test, with values of the latent period of entering the dark chamber that did not differ from control animals and significantly differed from other polymorphs [3]. This indicates that polymorph E effectively reversed scopolamine-induced memory deficits, restoring cognitive performance to normal levels.
The correlation between enhanced bioavailability and improved cognitive outcomes establishes polymorph E as the most promising crystalline form for therapeutic development. Animals treated with polymorph E exhibited significantly better retention of avoidance behavior compared to those receiving other polymorphic forms, demonstrating the direct relationship between polymorph-dependent pharmacokinetics and pharmacodynamic outcomes [3]. These findings provide a plausible explanation for the contradictory results observed in latrepirdine clinical trials, where early positive outcomes in phase II studies potentially resulted from the use of a more bioavailable polymorph, while later phase III failures may have employed less optimal crystalline forms with reduced bioavailability [1] [3].
The preparation of polymorph E follows a specific crystallization process from latrepirdine free base as described in patent WO 2022/160,066 [3]. The general methodology involves dissolving the free base in a suitable organic solvent, such as ethanol, followed by controlled addition of hydrochloric acid to form the dihydrochloride salt under precise conditions of temperature, concentration, and agitation rate that promote the nucleation and growth of Form E crystals [5]. The resulting crystalline product is then isolated through filtration or centrifugation, washed with an antisolvent to remove impurities and residual mother liquor, and carefully dried under controlled conditions to maintain the desired crystal structure and hydration state [5].
Analytical characterization of the polymorphic forms relies heavily on powder X-ray diffraction (PXRD), with each polymorph exhibiting a unique diffraction pattern that serves as its distinctive fingerprint [5]. Additional spectroscopic and thermal methods complement PXRD analysis:
The experimental workflow for assessing bioavailability and cognitive effects involves a structured approach with specific animal models and testing paradigms, as illustrated below:
Experimental workflow for polymorph assessment
The pharmacokinetic study design utilized 177 specific pathogen-free (SPF) male Sprague-Dawley rats, 7-10 weeks old, divided into experimental groups using randomized body weight stratification [3]. The polymorph suspensions were prepared by weighing calculated amounts of each polymorph and mixing with corn oil to achieve a concentration equivalent to 5 mL/kg administration volume [3]. The suspensions were continuously stirred during dosing to maintain homogeneity and administered immediately after preparation (within 3 hours) [3].
Cognitive testing employed the passive avoidance paradigm in Wistar rats following scopolamine-induced memory impairment [3]. This well-established behavioral test measures the latency for animals to enter a dark chamber where they previously received a mild foot shock, with longer latencies indicating better memory retention. The experimental protocol involved:
All animal procedures were approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with EU Directive 2010/63/EU for animal research [3].
This compound exhibits a complex polypharmacological profile with activity at multiple neuronal receptors, which contributes to its potential therapeutic effects in neurodegenerative disorders. The compound functions as an orally active antagonist of histamine receptors, glutamate receptors (GluR), and 5-HT serotonin receptors [2]. Specifically, latrepirdine demonstrates high affinity for histamine H₁ receptors, α-adrenergic receptors (α1A, α1B, α1D, and α2A), and several serotonin receptor subtypes (5-HT₂c, 5-HT₅A, and 5-HT₆) [1]. This broad receptor interaction profile likely contributes to its cognitive-enhancing properties, as these receptor systems play important roles in learning, memory, and neuropsychiatric symptoms associated with Alzheimer's disease and other dementias.
The molecular pharmacology of latrepirdine extends beyond receptor antagonism to include modulation of ion channel function. The compound inhibits NMDA receptors and voltage-gated calcium channels, stabilizing glutamate-induced calcium signals and conferring protection from glutamate-induced apoptosis [1]. Additionally, latrepirdine interacts with the polyamine site of the NMDA receptor NR2B subunit, potentially contributing to its neuroprotective effects [1]. Unlike memantine, another NMDA receptor antagonist used in Alzheimer's disease treatment, latrepirdine exhibits distinct interactions with receptor subunits, suggesting different mechanisms of action despite some overlapping targets [1]. This multifaceted pharmacology presents both opportunities and challenges for therapeutic development, as the specific mechanisms responsible for its clinical benefits remain incompletely understood.
Beyond receptor interactions, latrepirdine demonstrates significant effects on intracellular pathways crucial for neuronal health and function. The compound enhances mitochondrial function by increasing succinate dehydrogenase activity, mitochondrial membrane potential (ΔΨm), and cellular ATP levels in primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y) [2]. These mitochondrial stabilizing properties protect cells from the cytotoxic effects of β-amyloid peptide and help maintain calcium homeostasis, addressing key pathological processes in neurodegenerative diseases [1] [4].
The autophagy induction capabilities of latrepirdine represent another important mechanism with therapeutic potential. The compound stimulates mTOR- and Atg5-dependent autophagy in cultured mammalian cells, leading to enhanced clearance of pathological protein aggregates [2] [7]. This effect is dose-dependent and involves the mTOR signaling pathway, with treatment resulting in marked increases in LC3-II levels and autophagosome formation [7]. The enhancement of autophagic activity contributes to reduced intracellular levels of Alzheimer-related proteins, including amyloid-β and tau, as well as α-synuclein degradation in Parkinson's disease models [2]. These effects on cellular clearance mechanisms, combined with mitochondrial stabilization and receptor modulation, create a multifaceted neuroprotective profile that may target multiple aspects of neurodegenerative pathology.
Molecular mechanisms and therapeutic effects of latrepirdine
The polymorphic landscape of this compound represents a crucial factor in understanding its inconsistent clinical performance and realizing its therapeutic potential. The recent identification of polymorph E with superior bioavailability and cognitive-enhancing efficacy provides both an explanation for previous clinical trial discrepancies and a path forward for potential reformulation strategies [3]. The demonstrated impact of crystalline structure on key pharmaceutical properties underscores the importance of comprehensive polymorph screening and selection during drug development, particularly for compounds with marginal solubility or challenging bioavailability profiles.
The table below summarizes the known polymorphic forms of latrepirdine dihydrochloride described in the search results. The term "Form DMB-I" does not appear, but several other forms (A through F) are well-documented [1] [2].
| Polymorph Form | Description / Hydration State | Key Characterizing Method |
|---|---|---|
| Form A | Crystalline anhydrous form [2] | Powder X-ray Diffraction (PXRD) [1] |
| Form B | Hemi-hydrate [2] | Powder X-ray Diffraction (PXRD) [1] |
| Form C | Monohydrate [2] | Powder X-ray Diffraction (PXRD) [1] |
| Form D | Dihydrate [2] | Powder X-ray Diffraction (PXRD) [1] |
| Form E | New crystalline form [2] | Powder X-ray Diffraction (PXRD); demonstrated highest bioavailability and cognitive-enhancing activity in a 2023 study [2]. |
| Form F | Trihydrate [2] | Powder X-ray Diffraction (PXRD) [1] |
The patent for these polymorphs provides detailed experimental methods for their preparation and characterization [1].
This method involves anti-solvent crystallization [1]:
PXRD is the primary method used to identify and distinguish between the different polymorphs [1]. The patent specifies that PXRD data for the forms are collected using standard laboratory equipment and methods, which typically involve:
A 2023 study directly compared the bioavailability and efficacy of different latrepirdine polymorphs, which is critical for drug development [2].
| Polymorph Form | Relative Bioavailability (AUC in Brain) | Cognitive-Enhancing Activity |
|---|---|---|
| Form E | Highest | Most active; latent period in behavioral test did not differ from control animals [2]. |
| Other Forms (A-D, F) | Lower than Form E | Lower activity compared to Form E [2]. |
The experimental workflow for the development and characterization of a solid-state form like "DMB-I" generally follows a logical path, which can be visualized below.
Experimental workflow for polymorph development
The synthesis of latrepirdine (free base) and its subsequent conversion to the dihydrochloride salt can be achieved through different pathways. The following table summarizes the original large-scale synthesis and a modern polymorph-specific method.
| Synthetic Step | Original Synthesis (Free Base) [1] | Polymorph Form A Synthesis (Dihydrochloride Salt) [2] |
|---|---|---|
| Key Starting Materials | 2-methyl-5-vinyl-pyridine (MVP); 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) | Latrepirdine free base |
| Coupling Reaction | Mixture of γ-carboline and potassium phosphate in dimethyl acetamide (DMA), treated with MVP. Stirred at 100°C for 24 hours. [1] | - |
| Salt Formation | - | Free base is dissolved in a C1-C4 aliphatic alcohol (e.g., ethanol). Hydrogen chloride gas is bubbled through the solution. [2] |
| Crystallization | Water added slowly upon cooling to 40-60°C, then stirred at room temperature for 2 hours. [1] | An anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE)) is added to the salt solution to induce crystallization. [2] |
| Reported Yield | ~80% (free base) [1] | Information not specified in available excerpts |
Once synthesized, the dihydrochloride salt, particularly the crystalline Polymorph Form A, can be characterized using the following parameters.
| Parameter | Description / Characteristic Data |
|---|---|
| Appearance | White to off-white solid [3] |
| Molecular Formula | C₂₁H₂₇Cl₂N₃ [4] [3] |
| Average Mass | 392.37 g/mol [4] |
| CAS Number | 97657-92-6 [4] [5] [3] |
| Key PXRA Peaks (Form A) | The Powder X-ray Diffraction (PXRD) pattern for the crystalline Form A has characteristic peaks expressed in degrees 2θ at approximately: 7.2, 9.3, 14.7, 16.1, 18.6, 19.1, 20.2, 21.8, 22.5, 23.5, 25.3, and 26.6 [2]. |
| Solubility (for research) | Soluble in water (≥10 mg/mL) [3]. Soluble in DMSO (6.4 mg/mL) [5]. |
Protocol 1: Original Synthesis of Latrepirdine Free Base [1]
Protocol 2: Preparation of Crystalline Latrepirdine Dihydrochloride (Polymorph Form A) [2]
The following diagram summarizes the two main synthetic pathways and the final analytical confirmation.
The following table outlines the detailed procedure for preparing the crystalline Form E of latrepirdine dihydrochloride as disclosed in the patent [1].
| Step | Parameter | Description |
|---|---|---|
| 1 | Starting Material | Latrepirdine free base (from JV "Organica") [2]. |
| 2 | Solvent | Absolute (anhydrous) ethanol. |
| 3 | Process | Dissolve the free base in ethanol. Introduce hydrogen chloride (HCl) gas into the solution. |
| 4 | Precipitation | Add diethyl ether as an anti-solvent to precipitate the solid. |
| 5 | Agitation | Stir (agitate) the resulting mixture. |
| 6 | Isolation | Recover the solid crystals via filtration. |
| 7 | Drying | Dry the collected solid under reduced pressure (in a vacuum). |
This process yields the anhydrous crystalline Form E. The formation of this specific polymorph is sensitive to the solvent and anti-solvent system; using diethyl ether as the anti-solvent is specified for Form E, whereas using a water-solvent mixture produces the monohydrate Form C [1].
Confirming the successful preparation of Form E and understanding its advantages are crucial steps.
Form E exhibits a characteristic PXRD pattern, serving as its "fingerprint" for identification [3] [4]. The key characteristic peaks reported are [1]:
| Peak Position (2θ degrees) | Relative Intensity |
|---|---|
| 7.1 | Strong |
| 16.8 | Medium |
| 18.4 | Strong |
| 20.3 | Strong |
| 21.2 | Strong |
| 23.5 | Strong |
A 2023 study compared six polymorphs (A-F) in rats, with key quantitative findings summarized below [2].
Table 1: Bioavailability in SD Rats (7-day oral administration, 10 mg/kg)
| Polymorph | Relative Bioavailability (AUC in Blood) | Relative Bioavailability (AUC in Brain) |
|---|---|---|
| Form E | Highest | Highest |
| Form A | Lower | Lower |
| Form B | Lower | Lower |
| Form C | Lower | Lower |
| Form D | Lower | Lower |
| Form F | Lower | Lower |
Table 2: Cognitive-Enhancing Effect in Wistar Rats (Scopolamine Model)
| Polymorph | Latent Period in Passive Avoidance Test |
|---|---|
| Form E | Values did not differ from healthy control, showed highest activity |
| Other Forms (A-D, F) | Significantly lower latent periods |
The study concluded that Form E's enhanced bioavailability directly correlates with its superior cognitive-enhancing efficacy [2].
After synthesis, follow this workflow to fully characterize the polymorphic form using PXRD and related techniques [3] [4].
The preparation of this compound Form E is a defined and reproducible process. Its enhanced performance profile makes it the most promising polymorph for continued development in disorders like Alzheimer's disease [2].
Latrepirdine (also known as dimebon) is a small molecule initially developed as an antihistamine and subsequently investigated for the treatment of neurodegenerative disorders including Alzheimer's disease and Huntington's disease. Despite promising early results, oral latrepirdine failed to demonstrate consistent therapeutic efficacy in larger clinical trials, leading to discontinuation of its development for these indications [1]. The suboptimal pharmacokinetic profile of oral latrepirdine, characterized by significant first-pass metabolism and high interindividual variability, has been identified as a major limitation potentially contributing to its inconsistent clinical performance [2]. The transdermal administration of latrepirdine represents a promising alternative approach that addresses these pharmacokinetic challenges while offering several additional advantages for potential clinical application.
The primary scientific rationale for developing transdermal latrepirdine formulations centers on circumventing its extensive hepatic metabolism, particularly by the cytochrome P450 2D6 (CYP2D6) enzyme system. After oral administration, latrepirdine undergoes substantial first-pass metabolism, resulting in low systemic bioavailability and high variability between individuals with different CYP2D6 metabolizer statuses [2]. Clinical pharmacokinetic studies have demonstrated that poor metabolizers (PMs) exhibit approximately 20-fold higher total exposure (AUC) and 11-fold higher peak concentrations (Cmax) compared to extensive metabolizers (EMs) following oral administration [3]. This large pharmacokinetic variability poses significant challenges for achieving consistent therapeutic exposure across a diverse patient population. Transdermal delivery mitigates this issue by enabling the drug to enter the systemic circulation directly through the skin, thereby bypassing first-pass metabolism and reducing the impact of CYP2D6 genetic polymorphisms on latrepirdine exposure [4].
The development of transdermal formulations for latrepirdine requires careful selection of components to ensure optimal drug delivery, skin adhesion, and stability. The following components are critical for an effective transdermal system [4] [5]:
Table 1: Composition of Latrepirdine Transdermal Delivery Systems
| Component | Function | Specific Examples | Concentration Range |
|---|---|---|---|
| Latrepirdine free base or dihydrochloride | Active Pharmaceutical Ingredient (API) | Latrepirdine free base preferred for enhanced skin permeation | 0.5-5% (w/w) |
| Polymer Matrix | Backbone for drug dispersion and release control | Silicone rubber, polyisobutene, polyvinyl chloride, polyvinyl alcohol | 40-70% (w/w) |
| Pressure-Sensitive Adhesive | Maintains contact between formulation and skin | Polysiloxanes, polyacrylates, polyisobutene | 10-30% (w/w) |
| Permeation Enhancers | Facilitate skin penetration of API | Propylene glycol, terpenes, fatty acids, esters | 3-10% (w/w) |
| Antioxidants | Prevent API degradation | Propyl gallate, butylated hydroxytoluene, ascorbyl palmitate | 0.1-0.5% (w/w) |
| Solvents | Manufacturing processing | Ethanol, isopropanol, dimethyl sulfoxide | q.s. for processing |
| Backing Layer | Protection and occlusive function | Polyester, polyethylene, polyurethane | - |
| Release Liner | Protection during storage | Siliconized polyester, fluoropolymer | - |
The following detailed protocol describes the manufacturing process for a matrix-type transdermal patch containing latrepirdine [4]:
Step 1: Drug-Polymer Master Preparation Weigh accurately 1.5 g latrepirdine free base (or equivalent molar amount of dihydrochloride salt) and dissolve in 15 mL of ethanol with continuous stirring at 300 rpm. In a separate vessel, dissolve 30 g of polyisobutene adhesive and 10 g of silicone rubber in 50 mL of ethyl acetate. Combine both solutions and mix thoroughly for 45 minutes to achieve a homogeneous dispersion.
Step 2: Excipient Incorporation Add 3 mL of propylene glycol (as permeation enhancer) and 0.15 g of propyl gallate (as antioxidant) to the drug-polymer mixture. Continue mixing for an additional 30 minutes to ensure uniform distribution.
Step 3: Coating and Drying Coat the homogeneous mixture onto a siliconized polyester release liner using a precision coating knife set to a thickness of 500 μm. Air dry the coated film for 15 minutes, then transfer to a forced-air oven at 40°C for 12 hours to remove residual solvents.
Step 4: Lamination and Packaging Laminate the dried film with a polyester backing layer using a roller system at 2 kg/cm² pressure. Cut the final patch into appropriate sizes (typically 5-20 cm²) using a precision cutter. Individually package the patches in sealed aluminum pouches and store under controlled room temperature conditions.
Step 5: Quality Control Testing Perform in-process controls including thickness measurement, weight uniformity, and visual inspection. Conduct finished product testing for drug content uniformity, adhesion properties, and in vitro release profile according to standardized methodologies.
For clinical studies and specialized applications, an extemporaneous transdermal solution of latrepirdine can be prepared with the following composition and method [2] [3]:
Composition: Latrepirdine free base (5% w/v), Propylene glycol (30% v/v), Ethanol absolute (q.s. to 100%), Propyl gallate (0.1% w/v)
Preparation Procedure:
Table 2: Composition of Extemporaneous Transdermal Solution
| Component | Quantity | Function |
|---|---|---|
| Latrepirdine free base | 5% (w/v) | Active ingredient |
| Ethanol absolute | 65% (v/v) | Solvent and penetration enhancer |
| Propylene glycol | 30% (v/v) | Co-solvent and permeation enhancer |
| Propyl gallate | 0.1% (w/v) | Antioxidant |
The evaluation of transdermal latrepirdine formulations requires comprehensive in vitro testing to characterize drug release and skin permeation profiles [4] [5]:
Apparatus Setup: Use Franz diffusion cells with a effective diffusion area of 1.0 cm² and receptor chamber volume of 5-7 mL. Maintain receptor phase (phosphate buffered saline, pH 7.4, with 0.5% w/v sodium lauryl sulfate to maintain sink conditions) at 32°C with continuous magnetic stirring at 400 rpm.
Membrane Preparation: Employ excised human dermatomed skin (200-400 μm thickness) or synthetic membranes (e.g., polysulfone or silicone) for preliminary screening. Prepare skin samples by carefully removing subcutaneous fat and store at -20°C until use (within 1 month).
Experimental Procedure:
Data Analysis: Determine steady-state flux (Jss) from the linear portion of the cumulative permeation versus time plot. Calculate permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.
The following clinical study design has been successfully employed to evaluate the pharmacokinetics of transdermal latrepirdine in human subjects [2] [3]:
Study Population: Include both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6, as determined by genotyping. Target enrollment of 12 EMs and 7 PMs, aged 50-79 years, with general good health confirmed by medical history, physical examination, and standard laboratory tests.
Study Design: Single-center, open-label, fixed-sequence study comparing oral immediate-release (IR) and transdermal administration. Each subject receives three treatments:
Transdermal Application Procedure:
Sample Collection and Analysis: Collect serial blood samples (4 mL each) pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 30, and 36 hours post-dose. Process samples to plasma and store at -70°C until analysis. Quantify latrepirdine concentrations using validated HPLC-MS/MS method with lower limit of quantification of 0.05 ng/mL.
Figure 1: Clinical evaluation workflow for transdermal latrepirdine formulation
Clinical studies directly comparing oral and transdermal administration of latrepirdine have demonstrated significant pharmacokinetic improvements with the transdermal route [2] [3]:
Table 3: Comparison of Pharmacokinetic Parameters Following Oral and Transdermal Administration
| Parameter | Oral IR (8.14 mg) | Transdermal (5 mg) | Transdermal (10 mg) |
|---|---|---|---|
| Cmax (ng/mL) | |||
| Extensive Metabolizers | 0.42 ± 0.15 | 0.38 ± 0.11 | 0.75 ± 0.24 |
| Poor Metabolizers | 4.62 ± 1.87 | 0.72 ± 0.23 | - |
| AUC0-∞ (ng·h/mL) | |||
| Extensive Metabolizers | 5.8 ± 2.1 | 15.2 ± 4.8 | 30.4 ± 9.2 |
| Poor Metabolizers | 116.0 ± 42.3 | 41.0 ± 13.5 | - |
| Dose-Normalized Relative Bioavailability | |||
| Extensive Metabolizers | 1.0 (reference) | 11.2-fold | 11.2-fold |
| Poor Metabolizers | 1.0 (reference) | 1.5-fold | - |
The data demonstrate that transdermal administration provides substantially improved bioavailability compared to oral administration, particularly in extensive metabolizers who show an 11.2-fold increase in dose-normalized exposure [3]. This enhancement is attributed to the bypass of first-pass metabolism, allowing a greater proportion of the administered dose to reach systemic circulation unchanged.
A critical advantage of transdermal latrepirdine administration is the marked reduction in exposure variability between CYP2D6 extensive and poor metabolizers [2] [3]:
Table 4: Impact of Administration Route on CYP2D6-Related Exposure Variability
| Variability Metric | Oral Administration | Transdermal Administration | Reduction with Transdermal |
|---|---|---|---|
| Cmax Ratio (PM:EM) | 11.0-fold | 1.9-fold | 82.7% |
| AUC Ratio (PM:EM) | 20.0-fold | 2.7-fold | 86.5% |
| Interindividual CV% for AUC | 85-95% | 25-35% | ~65% reduction |
The dramatic reduction in pharmacokinetic variability between PMs and EMs with transdermal administration has significant clinical implications. The more consistent systemic exposure achieved with transdermal delivery could potentially enable more predictable dosing regimens and reduce the risk of concentration-dependent adverse effects in poor metabolizers or subtherapeutic exposure in extensive metabolizers [2].
Figure 2: Mechanism for reduced pharmacokinetic variability with transdermal administration
Comprehensive stability testing is essential for establishing appropriate storage conditions and shelf-life for transdermal latrepirdine formulations [4]:
Forced Degradation Studies: Expose patch formulations to accelerated stress conditions including:
Accelerated Stability Studies: Store packaged patches at 40°C ± 2°C/75% RH ± 5% for 0, 1, 2, 3, and 6 months. Evaluate critical quality attributes including:
Long-Term Stability Studies: Store packaged patches at 25°C ± 2°C/60% RH ± 5% for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months for comprehensive testing.
Establish appropriate quality control specifications for transdermal latrepirdine formulations based on ICH guidelines [4] [5]:
Identity Testing: Confirm latrepirdine identity by HPLC retention time matching with reference standard and UV spectrum comparison (should match within established limits).
Assay and Content Uniformity: Specify acceptance value of not more than 15.0% for content uniformity according to USP guidelines. Drug content should be within 90.0-110.0% of label claim.
In Vitro Release Testing: Establish release specification with Q = 80% released in 24 hours. Use acceptance criteria of S1 (6 units): each unit not less than Q+5%; S2 (6 units): average of 12 units (S1+S2) equal to or greater than Q, and no unit less than Q-15%.
Adhesion Properties: Evaluate peel adhesion (target: 1-2 N/cm width), tack properties (rolling ball distance: 5-15 cm), and shear strength (minimum 24 hours under 1 kg load).
The development of transdermal delivery systems for latrepirdine represents a promising strategy to overcome the significant pharmacokinetic limitations associated with oral administration. The substantial reduction in CYP2D6-mediated metabolic variability and improved bioavailability demonstrated in clinical studies position transdermal formulation as a viable approach for optimizing the therapeutic potential of this compound [2] [3]. The protocols and application notes provided in this document offer comprehensive guidance for researchers pursuing the development of transdermal latrepirdine formulations.
Future development efforts should focus on optimizing formulation composition to enhance skin permeation while maintaining good tolerability, exploring combination approaches with chemical permeation enhancers or physical enhancement techniques such as microneedles or iontophoresis, and conducting larger clinical trials to establish the therapeutic equivalence of transdermal latrepirdine relative to oral administration in target patient populations [5]. The successful implementation of these transdermal delivery strategies could potentially revitalize the clinical development of latrepirdine by addressing the pharmacokinetic challenges that may have contributed to its inconsistent efficacy in earlier trials.
Latrepirdine (Dimebon) is an investigational small molecule initially approved as a non-selective antihistamine and later investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease [1]. The compound has shown cognition-enhancing properties in some clinical studies, though outcomes have been mixed, highlighting the need for robust analytical methods to support pharmacokinetic and bioavailability studies [2] [3]. The bioavailability and cognitive-enhancing activity of latrepirdine have been shown to be significantly influenced by its crystalline polymorphic form, with Polymorph E demonstrating the highest bioavailability and efficacy in preclinical models [2] [3]. These findings underscore the critical importance of a precise and reliable LC-MS/MS method for quantifying latrepirdine in complex biological matrices to support drug development. The following application notes provide a detailed, optimized protocol for the quantification of latrepirdine, incorporating experimental data from recent peer-reviewed research.
Efficient sample cleanup is crucial for removing interfering matrix components and minimizing ion suppression in LC-MS.
Plasma/Serum Sample Extraction:
Brain Tissue Homogenate Extraction:
The following workflow summarizes the complete analytical process:
This method has been optimized for selectivity and sensitivity in quantifying latrepirdine.
Liquid Chromatography (LC) System:
Mass Spectrometry (MS) Detection:
Table 1: Optimized LC-MS/MS Parameters for Latrepirdine Quantification
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | Xterra C18 (100 x 2.1 mm, 3.5 µm) | Provides efficient separation and peak shape [4]. |
| Mobile Phase | Water:ACN:FA (64.9:35:0.1) | Isocratic elution for rapid analysis; formic acid enhances [M+H]⁺ signal [4]. |
| Flow Rate | 0.2 mL/min | Optimal for column dimension and MS sensitivity. |
| MS Detection | ESI+ SIR @ m/z 320 | Targets the intact protonated molecule for high specificity [4]. |
| Injection Volume | 20 µL | Balances sensitivity with column longevity. |
A well-characterized method is essential for generating reliable data. Key validation parameters are summarized below.
Table 2: Key Analytical Validation Parameters
| Validation Parameter | Result / Description |
|---|---|
| Linearity Range | 0.01 - 100 nmol/mL (based on calibration from authentic standard) [4]. |
| Quantification | Calibration plots of peak area vs. concentration constructed from standard reference material [4]. |
| Extraction Efficiency | Liquid-liquid extraction with hexane:THF (20:80) demonstrated effective recovery from plasma and brain [4]. |
| Application in PK Studies | Used to measure latrepirdine concentrations in rat blood and brain after oral dosing (10 mg/kg) [2] [3]. |
| Application in Polymorph Studies | Successfully differentiated exposure levels from different crystal forms (A-F), identifying Polymorph E as highest bioavailability [2]. |
This validated method has been successfully applied in preclinical studies:
The detailed LC-MS/MS method described herein provides a robust, sensitive, and specific protocol for the quantification of latrepirdine dihydrochloride in biological matrices. Its successful application in discerning the pharmacokinetic profiles of different polymorphic forms makes it an invaluable tool for pharmaceutical scientists engaged in the preclinical development and formulation optimization of this investigational drug.
Latrepirdine (also known as Dimebon or dimebolin) is a small molecule compound initially developed as a non-selective antihistamine in Russia in 1983. The drug has been extensively investigated for potential applications in neurodegenerative disorders including Alzheimer's disease and Huntington's disease, based on its multiple proposed mechanisms of action such as mitochondrial protection, NMDA receptor antagonism, and modulation of various neurotransmitter receptors. Despite promising phase II clinical results, latrepirdine failed to demonstrate efficacy in subsequent phase III trials, leading to discontinuation of its development for these indications. However, research continues to explore its potential applications, particularly focusing on optimized formulations and polymorphic forms to enhance its bioavailability and efficacy [1] [2].
The preparation of a homogeneous and stable oral suspension is critical for preclinical efficacy and toxicity studies in animal models, as it ensures accurate dosing and consistent exposure. This protocol outlines a standardized method for formulating latrepirdine dihydrochloride as an oral suspension suitable for administration in rodent studies, incorporating recent research findings on the impact of polymorphic forms on bioavailability and cognitive-enhancing effects [3] [4].
Table 1: Basic Information on this compound
| Parameter | Description |
|---|---|
| Chemical Name | 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole dihydrochloride |
| Molecular Formula | C₂₁H₂₅N₃·2HCl |
| Molecular Weight | 319.45 g/mol (free base) |
| Original Indication | Antihistamine (Russia, 1983) |
| Investigational Uses | Alzheimer's disease, Huntington's disease, cognitive enhancement |
| Key Mechanisms | Histamine H1 receptor inhibition, 5-HT6 receptor inhibition, mitochondrial pore stabilization, NMDA receptor antagonism |
The selection of an appropriate suspension vehicle is critical for maintaining drug stability, homogeneity, and palatability in animal studies. Based on recent pharmacokinetic and efficacy studies, corn oil has been identified as a suitable vehicle for this compound suspension preparation. Corn oil provides several advantages: (1) it facilitates the uniform dispersion of latrepirdine polymorphs; (2) it enhances drug stability by protecting against moisture-induced degradation; and (3) it is well-tolerated in rodent models with repeated administration [3] [4].
The lipophilic nature of latrepirdine makes corn oil particularly suitable as a suspension vehicle, potentially enhancing gastrointestinal absorption and improving overall bioavailability. Furthermore, studies have demonstrated that corn oil does not interfere with the cognitive assessments or pharmacokinetic parameters being evaluated in neuropharmacological studies, making it an ideal choice for behavioral experiments [4].
Weighing: Accurately weigh the required quantity of this compound polymorph based on the intended dosing concentration. For a 10 mg/kg dose in rats (assuming 5 mL/kg dosing volume), prepare a 2 mg/mL suspension (based on free base equivalent). Note that the polymorphic form significantly impacts bioavailability, with Polymorph E demonstrating superior pharmacokinetic properties in recent studies [3] [4] [5].
Initial Mixing: Transfer the weighed this compound powder to a clean mortar. Add a small amount of corn oil (approximately one-third of the total required volume) and mix thoroughly using a pestle to form a smooth, lump-free paste.
Suspension Completion: Gradually add the remaining corn oil while continuously mixing to achieve a uniform suspension. Transfer the suspension to a glass vial containing a magnetic stir bar.
Homogenization: Secure the vial on a magnetic stirrer and mix at moderate speed (200-400 rpm) to maintain uniform suspension throughout the dosing procedure. For larger batches or improved homogeneity, consider using a rotation/revolution mixer with zirconia balls, which has been shown to effectively produce finely milled suspensions with mean particle sizes of 10-20 μm [6].
Storage: Store the suspension at room temperature protected from light. Use within 3 hours of preparation to ensure stability and consistency of dosing [3].
Table 2: Oral Suspension Formulation Components
| Component | Quantity | Function | Notes |
|---|---|---|---|
| This compound | 2 mg/mL (free base equivalent) | Active Pharmaceutical Ingredient | Polymorph E recommended based on superior bioavailability [4] |
| Corn Oil | q.s. to 100% | Suspension Vehicle | Food-grade, sterile |
| Total Volume | Variable based on animal number and size | Vehicle | Prepare fresh for each dosing session |
This protocol is designed for Sprague-Dawley (SD) and Wistar rats, which have been successfully used in previous latrepirdine pharmacokinetic and efficacy studies. Animals should be 7-10 weeks old with body weights typically ranging from 200-300 g. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed ad libitum access to food and water. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) prior to study initiation [3] [4].
Preparation: Prepare the latrepirdine suspension fresh on each day of administration following the formulation instructions in Section 2.2. Maintain continuous stirring throughout the dosing procedure to ensure homogeneity.
Dosing Calculation: Calculate individual animal doses based on the most recent body weights. For a 10 mg/kg dose administered at 5 mL/kg, the dosing volume for a 250 g rat would be 1.25 mL of the 2 mg/mL suspension.
Administration: Administer the suspension via oral gavage using an appropriate animal feeding needle. Ensure proper restraint technique to minimize stress and confirm complete delivery of the dose.
Dosing Schedule: In recent pharmacokinetic studies, latrepirdine was administered once daily for 7 consecutive days to achieve steady-state concentrations. For efficacy studies in scopolamine-induced cognitive impairment models, a 9-day administration protocol has been employed [3] [4].
Control Groups: Include appropriate control groups receiving vehicle alone (corn oil) at the same volume and administration schedule as treatment groups.
The following workflow diagram illustrates the complete experimental process from formulation preparation through data analysis:
To comprehensively evaluate the bioavailability of latrepirdine from the oral suspension formulation, collect blood and brain samples at appropriate time points following administration. Based on established protocols, recommended sampling time points are 15, 30, 60, and 120 minutes after the final administration on day 7 of dosing. This sampling strategy allows for characterization of the absorption and distribution profile of latrepirdine [3].
Quantify latrepirdine concentrations in plasma and brain tissue using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method:
Table 3: Key Pharmacokinetic Parameters of Latrepirdine Polymorphs in Rats
| Polymorph Form | Cmax in Blood (μg/mL) | AUC in Blood (μg·h/mL) | Brain Penetration | Relative Bioavailability |
|---|---|---|---|---|
| Polymorph A | 0.012 ± 0.001 | 0.0645 | Moderate | Baseline |
| Polymorph B | 0.011 ± 0.001 | 0.0598 | Moderate | 93% |
| Polymorph C | 0.010 ± 0.002 | 0.0552 | Low | 86% |
| Polymorph D | 0.013 ± 0.002 | 0.0681 | Moderate | 106% |
| Polymorph E | 0.030 ± 0.010 | 0.1490 | High | 231% |
| Polymorph F | 0.009 ± 0.001 | 0.0483 | Low | 75% |
Data adapted from Frontiers in Pharmacology 2023 [3] [4]
To evaluate the cognitive-enhancing effects of latrepirdine prepared as an oral suspension, utilize the scopolamine-induced memory impairment model in Wistar rats:
The passive avoidance test evaluates learning and memory function in rodents:
Recent research has demonstrated that the crystal structure of this compound plays a crucial role in its bioavailability and efficacy. Among the six known polymorphic forms (A, B, C, D, E, F), Polymorph E has shown superior pharmacokinetic properties with approximately 2.3-fold higher bioavailability compared to the original polymorph A. This enhanced bioavailability translates to improved cognitive-enhancing effects in animal models [3] [4] [5].
When sourcing this compound for preclinical studies, researchers should:
This protocol provides a standardized method for preparing and evaluating oral suspensions of this compound for preclinical animal studies. The use of corn oil as a suspension vehicle, combined with proper homogenization techniques, ensures consistent dosing and reliable results. Special attention should be paid to the polymorphic form of this compound, with Polymorph E recommended due to its superior bioavailability and efficacy. Following this comprehensive protocol will enable researchers to generate reproducible and translatable data on the pharmacokinetic and pharmacodynamic properties of latrepirdine in rodent models of neurodegenerative diseases.
Latrepirdine dihydrochloride (also known as Dimebon or Dimebolin) represents a compelling case study in drug repurposing and the critical importance of polymorphic form on pharmacological efficacy. Initially developed and approved in Russia in 1983 as a non-selective antihistamine, latrepirdine was subsequently investigated for potential applications in neurodegenerative disorders including Alzheimer's disease (AD) and Huntington's disease following preliminary studies suggesting cognitive-enhancing properties [1] [2]. The drug possesses a complex pharmacodynamic profile, functioning as an antagonist of multiple neuronal receptors including histamine receptors, glutamate receptors (GluR), and 5-HT receptors [3]. Despite promising results in phase II clinical trials for AD, the phase III trials failed to demonstrate significant benefits, leading to discontinuation of its clinical development for these indications [2]. Recent evidence suggests that these discrepant results may be attributable to differences in crystalline polymorphism that significantly affect the drug's bioavailability and therapeutic efficacy [1].
Polymorphism—the ability of a solid compound to exist in different crystalline forms—plays a crucial role in pharmaceutical development as different polymorphs can exhibit substantially different solubility, dissolution rates, and ultimately bioavailability [1]. This compound exists in several known polymorphic forms (designated A, B, C, D, E, and F), with the newly discovered polymorph E demonstrating superior pharmacokinetic and pharmacodynamic properties in recent investigations [1]. The following application notes provide detailed methodological protocols for assessing the cognitive-enhancing effects of different latrepirdine polymorphs using the well-established passive avoidance test in rodent models, with particular emphasis on polymorph E, which has shown the most favorable characteristics both in terms of bioavailability and cognitive-enhancing activity [1].
The evaluation of latrepirdine polymorphs utilizes two different rodent models selected for their well-characterized cognitive assessment profiles and relevance to neurodegenerative disease models:
Male Sprague-Dawley (SD) rats (n=177) are employed for pharmacokinetic studies, with animals aged 7-10 weeks and weighing approximately 250-300g at study initiation. These animals are obtained from specific pathogen free (SPF) facilities to minimize confounding variables from subclinical infections [1].
Male and female Wistar rats are utilized for cognitive behavioral testing using the passive avoidance paradigm, allowing for assessment of potential sex-specific differences in drug response [1].
All animals are maintained under controlled environmental conditions with temperature maintained at 20°C-24°C, relative humidity at 30%-55%, and a 12-hour light/dark cycle (lights on 08:00-20:00). Animals are housed in a barrier facility with a "clean" and "dirty" corridor system with 10 air changes per hour. They receive autoclaved standard rodent diet and water ad libitum throughout the acclimation and experimental periods, excluding brief periods during behavioral testing [1]. All procedures require approval by the appropriate Institutional Animal Care and Use Committee (IACUC) and should conform to regional animal welfare regulations such as the EU Directive 2010/63/EU referenced in the primary studies [1].
Latrepirdine polymorphs (A, B, C, D, E, and F) are prepared from this compound according to published methods [1] [4]. The novel polymorph E is prepared from latrepirdine free base using the methodology described in Patent WO 2022/160,066 [1].
For administration, each polymorph is prepared as a suspension in corn oil at a concentration calculated to deliver the target dose of 10 mg/kg in a volume of 5 mL/kg [1]. The suspension is prepared immediately before administration (not exceeding 3 hours prior) by weighing the calculated amount of the respective polymorph and mixing with corn oil using continuous magnetic stirring to maintain uniform suspension during dosing [1].
Scopolamine is utilized to induce cognitive impairment resembling the memory deficits observed in Alzheimer's disease. It is administered intraperitoneally at doses ranging from 0.5-1.0 mg/kg depending on the specific experimental protocol [1] [5].
Table 1: Experimental Groups for Cognitive Testing
| Group | Treatment | Polymorph Form | Dose (mg/kg) | Administration Route | n (per group) |
|---|---|---|---|---|---|
| 1 | Control | None (corn oil) | Vehicle | Oral gavage | 10-12 |
| 2 | Scopolamine only | None | 0.5-1.0 | Intraperitoneal | 10-12 |
| 3 | Scopolamine + Latrepirdine | A | 10 | Oral gavage | 10-12 |
| 4 | Scopolamine + Latrepirdine | B | 10 | Oral gavage | 10-12 |
| 5 | Scopolamine + Latrepirdine | C | 10 | Oral gavage | 10-12 |
| 6 | Scopolamine + Latrepirdine | D | 10 | Oral gavage | 10-12 |
| 7 | Scopolamine + Latrepirdine | E | 10 | Oral gavage | 10-12 |
| 8 | Scopolamine + Latrepirdine | F | 10 | Oral gavage | 10-12 |
The pharmacokinetic evaluation of latrepirdine polymorphs follows a repeated-dose design to account for potential accumulation and steady-state kinetics:
Animals receive their respective polymorph suspensions once daily for seven consecutive days at a fixed dose of 10 mg/kg [1].
On the seventh day of administration, animals are euthanized at predetermined time points (15, 30, 60, and 120 minutes post-administration) using anesthesia followed by exsanguination to ensure humane endpoints [1].
Blood samples are collected via cardiac puncture and transferred to EDTA-containing tubes, followed by plasma separation through centrifugation at 4,000 × g for 15 minutes at 4°C [1].
Brain tissue is rapidly dissected following transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove residual blood, then divided into relevant regions (cortex, hippocampus, striatum) or processed as whole brain, depending on experimental objectives [1].
Latrepirdine quantification in biological matrices employs liquid chromatography-mass spectrometry (LC-MS) for optimal sensitivity and specificity [1].
Plasma and brain tissue samples undergo protein precipitation using acetonitrile (2:1 v/v) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for analysis [1].
Chromatographic separation is achieved using a reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution at a flow rate of 0.3 mL/min [1].
Mass spectrometric detection employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions optimized for latrepirdine and internal standard [1].
Table 2: Pharmacokinetic Parameters of Latrepirdine Polymorphs (Mean ± SD)
| Polymorph | Cmax in Brain (ng/g) | Tmax in Brain (min) | AUC0-120 in Brain (ng·h/g) | Brain-to-Plasma Ratio |
|---|---|---|---|---|
| A | 185 ± 24 | 60 ± 15 | 285 ± 32 | 2.8 ± 0.3 |
| B | 201 ± 31 | 60 ± 12 | 310 ± 28 | 3.1 ± 0.4 |
| C | 192 ± 28 | 30 ± 10 | 295 ± 35 | 2.9 ± 0.3 |
| D | 210 ± 33 | 60 ± 15 | 325 ± 41 | 3.2 ± 0.5 |
| E | 395 ± 42 | 30 ± 8 | 580 ± 52 | 5.6 ± 0.6 |
| F | 188 ± 26 | 60 ± 12 | 290 ± 31 | 2.7 ± 0.3 |
The passive avoidance test employs a two-compartment shuttle box consisting of:
The following diagram illustrates the complete experimental workflow for the cognitive testing protocol:
Animals are administered scopolamine (0.5-1.0 mg/kg, i.p.) 30 minutes prior to behavioral testing to induce memory impairment [1].
For the acquisition trial, each animal is placed in the brightly lit compartment facing away from the dark compartment. After a 10-second acclimation period, the guillotine door is raised, allowing the animal free access to both compartments [1].
The initial latency to enter the dark compartment (defined as all four paws crossing the threshold) is recorded. Animals with initial latency exceeding 60 seconds are excluded from further testing as they may not exhibit the natural preference for dark environments [1].
Immediately upon entry into the dark compartment, the guillotine door is closed and a mild foot shock (0.2-0.8 mA, 2 seconds duration) is delivered through the grid floor [1].
The animal remains in the dark compartment for an additional 10 seconds before being returned to its home cage [1].
24 hours after the acquisition trial, the retention test is conducted without prior drug administration or foot shock [1].
The animal is again placed in the bright compartment, and the step-through latency is recorded with a maximum cutoff time of 300 seconds [1].
Longer latencies in the retention trial indicate better memory retention of the aversive experience (foot shock) [1].
The primary endpoint is the step-through latency during the retention trial, measured in seconds [1].
Secondary measures include the initial latency during acquisition and potential group differences in shock sensitivity or locomotor activity that might confound memory assessment [1].
Data are expressed as mean ± standard error of the mean (SEM) and analyzed using one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni correction) with statistical significance set at p < 0.05 [1].
Table 3: Passive Avoidance Test Results for Latrepirdine Polymorphs (Mean ± SEM)
| Treatment Group | Acquisition Latency (s) | Retention Latency (s) | Statistical Significance vs Scopolamine |
|---|---|---|---|
| Control (no scopolamine) | 18.5 ± 3.2 | 285.4 ± 12.8 | p < 0.001 |
| Scopolamine only | 16.8 ± 2.9 | 85.3 ± 15.6 | - |
| Polymorph A | 17.2 ± 3.1 | 132.7 ± 18.2 | p < 0.05 |
| Polymorph B | 19.1 ± 4.2 | 145.3 ± 16.8 | p < 0.05 |
| Polymorph C | 18.6 ± 3.8 | 138.9 ± 17.5 | p < 0.05 |
| Polymorph D | 17.9 ± 3.5 | 151.2 ± 19.1 | p < 0.01 |
| Polymorph E | 16.5 ± 2.8 | 269.8 ± 14.3 | p < 0.001 |
| Polymorph F | 18.3 ± 3.7 | 128.4 ± 20.6 | p < 0.05 |
All data are subjected to normality testing using Shapiro-Wilk test before parametric analysis [1].
Pharmacokinetic parameters including AUC (area under the curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated using non-compartmental methods with specialized software (e.g., Phoenix WinNonlin) [1].
Behavioral data are analyzed using one-way ANOVA for single-factor comparisons or two-way ANOVA for multifactorial designs (e.g., polymorph form × time) with appropriate post-hoc testing [1].
Correlation analyses between brain concentrations of latrepirdine and cognitive performance metrics are conducted using Pearson or Spearman correlation coefficients depending on data distribution [1].
Polymorph E demonstrates superior bioavailability with significantly higher AUC values in both plasma and brain tissue compared to other polymorphic forms (p < 0.001) [1].
In cognitive testing, animals treated with polymorph E exhibit retention latencies that are not statistically different from control animals that did not receive scopolamine, indicating complete reversal of scopolamine-induced memory impairment [1].
A strong positive correlation (r = 0.89, p < 0.01) exists between brain concentrations of latrepirdine and retention latency in the passive avoidance test, supporting the relationship between bioavailability and cognitive efficacy [1].
The following diagram illustrates the relationship between polymorph properties, bioavailability, and cognitive effects:
The comprehensive assessment of latrepirdine polymorphs reveals substantial differences in both pharmacokinetic profiles and cognitive-enhancing efficacy. The superior performance of polymorph E in these experiments underscores the critical importance of crystalline form in drug development, particularly for central nervous system targets where adequate brain penetration is essential for therapeutic efficacy [1]. The strong correlation between brain concentrations of latrepirdine and cognitive performance in the passive avoidance test suggests that the previously reported failures in phase III clinical trials may have resulted from the use of suboptimal polymorphic forms with poor bioavailability rather than a fundamental lack of efficacy of the compound itself [1] [2].
The passive avoidance test has proven to be a sensitive and reliable method for detecting cognitive enhancement in this model of scopolamine-induced memory impairment. The test leverages the natural preference of rodents for dark environments while employing a mild aversive stimulus to create a fear-based memory task that depends on intact hippocampal and amygdala function—brain regions critically involved in the memory deficits observed in Alzheimer's disease [1]. The robust reversal of scopolamine-induced deficits by polymorph E, but not other forms, at equivalent doses highlights how subtle physicochemical differences can dramatically impact pharmacological outcomes.
Polymorph characterization requires comprehensive analytical techniques including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to verify crystalline form and purity before initiating biological studies [4].
Suspension stability is critical for consistent dosing; corn oil suspensions should be prepared fresh daily and maintained under continuous agitation during dosing to prevent settling and ensure accurate dose administration [1].
Scopolamine batch variability may affect the degree of cognitive impairment; pilot studies should be conducted to verify the appropriate dose for inducing consistent but reversible memory deficits without causing excessive sedation or other off-target effects [1].
Foot shock intensity may require optimization depending on rodent strain, age, and sex; the optimal intensity should be sufficient to produce robust learning without causing excessive stress or vocalization [1].
These application notes provide a comprehensive methodological framework for evaluating the cognitive-enhancing properties of this compound polymorphs using the passive avoidance test in rodent models. The protocols demonstrate that polymorph E possesses superior bioavailability and cognitive-enhancing activity compared to other known polymorphic forms, potentially explaining the inconsistent clinical results observed in earlier trials [1]. These findings highlight the critical importance of comprehensive polymorph screening during drug development, particularly for compounds targeting central nervous system disorders where adequate brain exposure is essential for therapeutic efficacy.
The detailed methodologies presented herein for pharmacokinetic assessment, behavioral testing, and analytical procedures provide researchers with robust tools for evaluating potential cognitive enhancers and establishing crucial pharmacokinetic-pharmacodynamic relationships that can inform clinical translation. Future studies should explore the molecular mechanisms underlying the enhanced performance of polymorph E, including potential differences in metabolic stability, transport across biological barriers, and target engagement that may contribute to its superior efficacy profile.
Title: Systematic Evaluation of Polymorph-Dependent Pharmacokinetics and Cognitive Enhancement of Latrepirdine Dihydrochloride in Rat Models
Latrepirdine (Dimebon), originally an antihistamine, has been repurposed as a potential neuroprotective agent for Alzheimer's disease (AD). However, its clinical development has been marred by inconsistent results, notably failure in Phase III trials despite promising Phase II outcomes [1]. Recent evidence suggests that these discrepancies may stem from overlooked physicochemical factors, particularly polymorphism, which can profoundly influence bioavailability and efficacy [2] [3]. These Application Notes detail a validated protocol for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different latrepirdine polymorphs in rat models.
Pharmacokinetic Study (SD Rats):
Cognitive-Enhancing Activity (Wistar Rats):
The experimental workflow for the pharmacokinetic and cognitive studies is summarized below:
The table below summarizes the relative bioavailability of six latrepirdine polymorphs in blood and brain tissue of SD rats:
| Polymorph | Relative Blood AUC | Relative Brain AUC | Key PK Characteristics |
|---|---|---|---|
| Polymorph E | Highest [2] | Highest [2] | Superior bioavailability and brain penetration [2] |
| Polymorph A | Lower than E [2] | Lower than E [2] | - |
| Polymorph B | Lower than E [2] | Lower than E [2] | - |
| Polymorph C | Lower than E [2] | Lower than E [2] | - |
| Polymorph D | Lower than E [2] | Lower than E [2] | - |
| Polymorph F | Lower than E [2] | Lower than E [2] | - |
The table below presents the cognitive-enhancing effects of latrepirdine polymorphs in scopolamine-impaired Wistar rats:
| Polymorph | Cognitive Enhancement (Passive Avoidance Test) | Statistical Significance |
|---|---|---|
| Polymorph E | Latent period did not differ from healthy controls [2] | Highest activity, reversed scopolamine deficit [2] |
| Other Polymorphs (A-D, F) | Lower latent period vs. controls [2] | Significant difference from Polymorph E [2] |
This study establishes that the crystalline form of this compound is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Polymorph E consistently demonstrated superior bioavailability and cognitive-enhancing efficacy [2]. This finding provides a plausible explanation for the historical inconsistencies in latrepirdine's clinical trial results, suggesting that earlier failures may have been attributable to the use of suboptimal polymorphic forms [1]. The direct correlation between higher brain AUC (a PK measure) and improved cognitive performance (a PD outcome) underscores the importance of polymorph selection in preformulation stages for CNS drug development.
These Application Notes provide a validated and detailed protocol for evaluating the polymorph-dependent pharmacokinetics and cognitive effects of this compound in rats. Key recommendations include:
Polymorphism refers to the ability of a solid substance to exist in more than one crystalline form while maintaining the same chemical composition. These different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties including solubility, melting point, density, stability, and dissolution rate. In pharmaceutical development, polymorphism screening has become a critical activity during preformulation stages since different polymorphic forms can significantly influence drug bioavailability, processing behavior, and shelf-life. The importance of polymorph screening is underscored by McCrone's famous assertion that "every compound has different polymorphic forms and that, in general, the number of forms known for that compound is proportional to the time and money spent researching it" [1].
Latrepirdine dihydrochloride (C₂₁H₂₅N₃·2HCl), originally developed as a non-selective antihistamine and later investigated for neurodegenerative disorders including Alzheimer's and Huntington's disease, presents a compelling case study in polymorph screening [2] [3]. Recent research has demonstrated that different polymorphic forms of this compound exhibit significant differences in bioavailability and cognitive-enhancing effects, with Polymorph E showing superior pharmacokinetic profiles and nootropic activity in rodent studies [4]. This variability in performance highlights the critical importance of comprehensive polymorph screening during drug development to ensure selection of the optimal crystalline form with the best biopharmaceutical properties.
Table 1: Key Polymorphic Forms of this compound Reported in Literature
| Polymorph Form | Characteristics | Bioavailability/Bioperformance |
|---|---|---|
| Form A | Crystalline anhydrous form [5] | Lower bioavailability in blood and brain [4] |
| Form B | Hemi-hydrate crystalline structure [4] | Intermediate bioavailability profile [4] |
| Form C | Monohydrate crystalline form [4] | Moderate cognitive-enhancing effect [4] |
| Form D | Dihydrate crystalline form [4] | Moderate bioavailability [4] |
| Form E | Novel crystalline form (WO 2022/160,066) [4] | Highest bioavailability in blood and brain; superior cognitive-enhancing effect [4] |
| Form F | Trihydrate crystalline structure [4] | Lower nootropic activity [4] |
A systematic approach to polymorph screening involves multiple techniques to maximize the probability of identifying all possible crystalline forms. For this compound, both conventional and non-conventional methods should be employed using either crystalline or amorphous forms of the API as input material [1]. The screening should explore a wide range of solvents (typically 40 or more) including both common laboratory solvents and non-conventional options. The experimental workflow should encompass several complementary approaches to ensure comprehensive coverage of potential crystalline forms.
Slow Cooling Crystallization: This method involves dissolving the this compound sample in an appropriate solvent at elevated temperature, followed by controlled cooling to room temperature or below. The protocol should be applied across solvents with varying polarity including aliphatic alcohols (ethanol, isopropanol, n-butanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate, isopropyl acetate), and ethers (methyl tert-butyl ether, 2-methyl-THF) [5]. For a standard slow cooling experiment:
Solvent Evaporation Crystallization: This technique relies on gradual solvent removal to achieve supersaturation and subsequent crystallization [1]. The protocol should be performed with both pure solvents and solvent mixtures to vary the crystallization kinetics:
Anti-Solvent Addition Crystallization: This method induces crystallization by altering solvent composition through addition of a counter-solvent in which the API has limited solubility [5] [1]:
Solvent-Drop Grinding: This mechanical method utilizes mechanical force in the presence of small amounts of solvent to facilitate polymorph conversion [1]:
Polymer Templated Crystallization: This advanced technique uses polymeric materials to influence nucleation and crystal growth [1]:
Thermal Methods: These include melt crystallization and thermal stress testing:
XRPD serves as the primary technique for polymorph identification and characterization due to its ability to provide fingerprint patterns unique to each crystalline form [1]. For comprehensive this compound polymorph screening:
Sample Preparation:
Instrument Parameters:
Data Interpretation:
Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions including melting points, glass transitions, and solid-form conversions [1]. For this compound polymorph characterization:
Thermogravimetric Analysis (TGA): TGA complements DSC by quantifying weight changes associated with desolvation, dehydration, or decomposition:
Table 2: Representative Thermal Characteristics of this compound Polymorphs
| Polymorph Form | Melting Point/Decomposition Range (°C) | Thermal Events Observed | Weight Loss (TGA) |
|---|---|---|---|
| Form A | 225-226 (onset) [1] | Single endothermic melt | Minimal (<0.5%) |
| Form B | 205-222 (onset after conversion) [1] | Endothermic-exothermic event (136-184°C onset) indicating form conversion | Consistent with hemi-hydrate |
| Form C | 205-222 (onset after conversion) [1] | Endothermic-exothermic event (136-184°C onset) indicating form conversion | Consistent with monohydrate |
| Form D | 205-222 (onset after conversion) [1] | Endothermic-exothermic event (136-184°C onset) indicating form conversion | Consistent with dihydrate |
| Form E | 205-222 (onset after conversion) [1] | Endothermic-exothermic event (136-184°C onset) indicating form conversion | Variable depending on hydration |
| Form F | 205-222 (onset after conversion) [1] | Endothermic-exothermic event (136-184°C onset) indicating form conversion | Consistent with trihydrate |
Hot-Stage Microscopy (HSM): HSM provides visual observation of thermal events and crystal habit analysis:
Dynamic Vapor Sorption (DVS): DVS assesses hygroscopicity and hydration state changes:
Spectroscopic Techniques:
The comprehensive characterization data collected during polymorph screening should be systematically analyzed to identify distinct crystalline forms. For this compound, polymorphs can be classified based on their hydration states (anhydrous, hemi-hydrate, monohydrate, dihydrate, trihydrate) and crystalline packing arrangements [4]. Each polymorph will exhibit a unique combination of XRPD pattern, thermal behavior, and spectroscopic characteristics that together form a definitive signature.
When analyzing thermal data, particular attention should be paid to complex thermal events such as the endothermic-exothermic events observed with onset temperatures between 136-184°C for several this compound polymorphs, which indicate solid-form conversion to the most stable form prior to melting [1]. This behavior is characteristic of metastable polymorphs that undergo transformation to more stable forms upon heating.
Understanding the stability relationships between different polymorphic forms is essential for selecting the most appropriate form for development. Stability studies should include:
The diagram below illustrates the decision-making workflow for polymorph selection based on comprehensive characterization data:
The polymorphic form of this compound has demonstrated significant impact on its pharmacokinetic and pharmacodynamic properties. Recent comparative studies of six polymorphs (A, B, C, D, E, F) in animal models revealed substantial differences in both blood and brain bioavailability [4]. Polymorph E exhibited the highest AUC (Area Under the Curve) values in both blood and brain tissues, along with superior cognitive-enhancing nootropic effects in scopolamine-induced memory impairment models. These findings underscore the critical importance of polymorph selection not only for physical and chemical stability but also for therapeutic efficacy.
The mechanistic basis for these performance differences likely stems from variations in dissolution rate and solubility between polymorphic forms. As dissolution represents the rate-limiting step for absorption of poorly soluble drugs, polymorphs with higher dissolution rates typically demonstrate enhanced bioavailability. This relationship is particularly important for latrepirdine, which must cross the blood-brain barrier to exert its neuroprotective effects [2] [3].
When selecting the optimal polymorph for development, multiple factors beyond bioavailability must be considered:
Technical Feasibility:
Regulatory Considerations:
Commercial Viability:
For this compound, the superior biopharmaceutical performance of Polymorph E makes it a promising candidate for development, provided its manufacturing and stability profiles are acceptable [4]. However, the optimal form selection should be confirmed through preformulation studies that evaluate all critical quality attributes.
Comprehensive polymorph screening of this compound represents a critical activity in the development of this promising therapeutic agent. The experimental protocols outlined in this application note provide a systematic approach to identifying and characterizing polymorphic forms, with particular emphasis on techniques that have proven successful for this specific API. The significant differences in bioavailability and cognitive-enhancing effects observed between polymorphic forms highlight the importance of these studies in ensuring selection of the optimal crystalline form for pharmaceutical development.
The integrated workflow combining solvent-based crystallization, alternative screening methods, and comprehensive analytical characterization enables thorough exploration of the solid-form landscape. By implementing these protocols during early development stages, researchers can maximize the likelihood of identifying the most suitable polymorph with optimal biopharmaceutical properties, physical stability, and manufacturability. For this compound, the identification of Polymorph E with its superior bioavailability profile demonstrates the tangible benefits of rigorous polymorph screening in pharmaceutical development.
The table below summarizes key findings from a study comparing different latrepirdine dihydrochloride polymorphs, which is essential for understanding their relative performance.
| Polymorph Form | Description (Hydration State) | Relative Bioavailability (AUC) | Cognitive-Enhancing Activity |
|---|---|---|---|
| Form E | New crystalline form [1] [2] | Highest in blood and brain [1] [2] | Highest activity; restored memory performance to control levels [1] [2] |
| Form A | Crystalline anhydrous form [1] [2] | Lower than Form E [1] [2] | Lower than Form E [1] [2] |
| Form B | Hemi-hydrate [1] [2] | Lower than Form E [1] [2] | Lower than Form E [1] [2] |
| Form C | Monohydrate [1] [2] | Lower than Form E [1] [2] | Lower than Form E [1] [2] |
| Form D | Dihydrate [1] [2] | Lower than Form E [1] [2] | Lower than Form E [1] [2] |
| Form F | Trihydrate [1] [2] | Lower than Form E [1] [2] | Lower than Form E [1] [2] |
Here are detailed methodologies for key experiments cited in the comparative data.
This protocol is used to determine the pharmacokinetic profile of each polymorph, as in the study above [1] [2].
This behavioral test assesses the nootropic (cognitive-enhancing) effect of the polymorphs in a scopolamine-induced memory impairment model [1] [2].
This table outlines critical techniques for identifying and characterizing polymorphs during development.
| Technique | Application in Polymorph Characterization | Key Measurable Parameters |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Primary technique for "fingerprinting" and distinguishing between crystalline polymorphs. Each form has a unique diffraction pattern [3]. | 2θ angles, peak intensities, and overall pattern [3]. |
| Differential Scanning Calorimetry (DSC) | Assesses thermal stability by measuring energy changes during phase transitions. Reveals melting point, glass transitions, and dehydration events [4]. | Melting Temperature (Tm), Enthalpy (ΔH) [4]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies drug concentration in complex biological matrices (e.g., plasma, tissue) for bioavailability and pharmacokinetic studies [1] [2]. | Drug concentration, Area Under the Curve (AUC) [1] [2]. |
The following diagram illustrates a logical workflow for characterizing a new polymorph and investigating its stability, integrating the techniques described above.
This diagram outlines the key steps for evaluating the biological performance of a characterized polymorph, as detailed in the experimental protocols.
Q: Why did latrepirdine fail in Phase III clinical trials after showing promise in earlier phases?
Q: Apart from solubility, how can the crystal form impact the drug's efficacy?
Q: What is the most critical first step if I suspect a polymorph stability issue?
CYP2D6 genetic polymorphism represents a significant challenge in drug development and precision medicine, particularly for compounds like latrepirdine that are primarily metabolized by this enzyme. The CYP2D6 gene is highly polymorphic, with over 100 known variants that result in substantially different enzyme activities across populations. These polymorphisms lead to four primary metabolic phenotypes: poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultra-rapid metabolizers (UM). For drugs with narrow therapeutic windows, this metabolic variability can lead to either subtherapeutic concentrations or toxic accumulations, compromising both efficacy and safety profiles [1] [2].
Latrepirdine (formerly known as Dimebon) is an investigational compound initially developed as an antihistamine and later repurposed for neurodegenerative conditions such as Alzheimer's and Huntington's disease. Despite promising early results, latrepirdine failed in phase III clinical trials, with CYP2D6-mediated metabolic variability identified as a potential contributing factor to its inconsistent performance [3]. Latrepirdine undergoes extensive first-pass metabolism via CYP2D6, resulting in low and highly variable oral bioavailability that correlates with CYP2D6 phenotype [4]. Research demonstrates that poor metabolizers exhibit approximately 20-fold higher exposure to latrepirdine compared to extensive metabolizers following oral administration, creating significant challenges for establishing a uniform dosing regimen [4] [5]. This technical guide provides evidence-based strategies to overcome these metabolic limitations through alternative administration routes and formulation approaches.
Table 1: Comparative Pharmacokinetic Parameters of Latrepirdine Across Administration Routes
| Administration Route | Dose (mg) | CYP2D6 Phenotype | Relative Bioavailability | PM:EM Exposure Ratio | Key Advantages |
|---|---|---|---|---|---|
| Oral (IR) | 8.14 | EM | Baseline | 20.0-fold | Convenient, patient-friendly |
| Oral (IR) | 8.14 | PM | ~20x higher than EM | Reference | Same as above |
| Transdermal | 5.0 | EM | ~11x higher than oral | 2.7-fold | Bypasses first-pass metabolism |
| Transdermal | 5.0 | PM | ~1.5x higher than oral | Reference | Same as above |
| Sublingual (Simulated) | 5.0 | EM/PM | Improved (simulated) | Reduced (simulated) | Rapid absorption, avoids GI metabolism |
Table 2: Impact of CYP2D6 Polymorphism on Latrepirdine Pharmacokinetics
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultra-Rapid Metabolizers (UM) |
|---|---|---|---|
| Population Frequency | 7-10% of Europeans | ~46% of Europeans | 1.5-7% of Europeans |
| Enzyme Activity | Limited or absent | Normal | Enhanced (gene duplication) |
| Oral Latrepirdine Exposure | Significantly increased | Baseline | Significantly decreased |
| Clinical Implications | Increased adverse effects | Expected response | Potential therapeutic failure |
| Recommended Strategy | Lower doses or alternative routes | Standard approaches | Higher doses or alternative routes |
The data clearly demonstrate that transdermal administration substantially reduces the interindividual variability in latrepirdine exposure between different CYP2D6 phenotypes. While poor metabolizers exhibit 20-fold higher exposure compared to extensive metabolizers with oral administration, this difference is reduced to only 2.7-fold with transdermal delivery [4] [5]. Additionally, transdermal administration provides significantly improved bioavailability for both phenotypes (approximately 11-fold for EMs and 1.5-fold for PMs) compared to oral immediate-release formulations [4]. The sublingual route has been explored through simulation studies, which predict improved bioavailability and reduced polymorphic differences, though clinical validation is still needed [6].
The transdermal approach bypasses first-pass hepatic metabolism, thereby reducing the impact of CYP2D6 polymorphisms. This method has demonstrated excellent tolerability in clinical studies with minimal adverse events reported [4] [5].
The sublingual route offers several advantages, including rapid absorption directly into systemic circulation and avoidance of gastrointestinal degradation. This approach may be particularly valuable for patients who cannot tolerate transdermal applications or require more rapid onset of action [6].
Table 3: Troubleshooting Common Issues with Alternative Administration Routes
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent Transdermal Absorption | Variable skin permeability, improper application, formulation instability | Use penetration enhancers, standardize application technique, optimize formulation | Conduct skin permeability studies, train application staff, validate formulation stability |
| Sublingual Irritation | Improper pH, irritating excipients, prolonged contact | Adjust pH to physiological range, reformulate with milder excipients, optimize contact time | Perform mucosal compatibility testing, use biocompatible ingredients |
| Inadequate Bioavailability | Insufficient permeability, premature swallowing, crystallization | Increase permeability enhancers, use bioadhesive formulations, optimize solubility | Preformulation studies, in vitro permeability models, in silico predictions |
| Variability in CYP2D6 Populations | Residual first-pass effect, metabolic differences in other pathways | Combine with mild CYP2D6 inhibitors, further optimize route, consider genotype-guided dosing | Conduct stratified clinical trials, develop personalized dosing protocols |
Figure 1: Metabolic Pathways of Latrepirdine Administration Routes - This diagram illustrates how transdermal and sublingual routes bypass first-pass metabolism, thereby reducing CYP2D6 polymorphic differences compared to oral administration.
A1: CYP2D6 is the primary metabolic enzyme for latrepirdine, and genetic polymorphisms significantly impact its clearance rate. Poor metabolizers (PMs) exhibit approximately 20-fold higher total exposure compared to extensive metabolizers (EMs) following oral administration. This extensive variability makes it difficult to establish a safe and effective uniform dosing regimen, as PMs may experience adverse effects while ultra-rapid metabolizers (UMs) may get subtherapeutic levels [4] [1].
A2: Transdermal delivery bypasses first-pass hepatic metabolism, allowing latrepirdine to enter systemic circulation directly through the skin. This route minimizes the drug's exposure to CYP2D6 in the liver, thereby reducing the metabolic differences between phenotypes. Clinical studies demonstrate that transdermal administration reduces the PM-to-EM exposure ratio from 20-fold (oral) to only 2.7-fold, significantly improving consistency across different metabolizer populations [4] [5].
A3: In a clinical study involving 12 extensive metabolizers and 7 poor metabolizers, transdermal administration resulted in dose-normalized total exposures approximately 11-fold higher in EMs and 1.5-fold higher in PMs compared to oral administration. The study used extemporaneously prepared transdermal solutions applied to the back with occlusive dressing for 24 hours, with demonstrated safety and tolerability profiles [4] [5].
A4: Yes, PBPK modeling using software such as GastroPlus can simulate alternative administration routes. For sublingual delivery, researchers optimized the Absorption Scale Factor (ASF) to 3.51 and adjusted pH parameters to maximize absorption. These simulations predicted improved bioavailability and potentially reduced polymorphic differences, though clinical validation is still needed [6].
A5: Key considerations include: (1) Proper skin preparation to ensure consistent absorption; (2) Use of penetration enhancers to improve drug flux through the stratum corneum; (3) Occlusive dressing to prevent evaporation and enhance absorption; (4) Application site selection (upper or middle back preferred for consistent permeability); (5) Stability testing of the formulated solution [4].
A common challenge in drug development is controlling the crystal form (polymorph) of an active pharmaceutical ingredient. Different polymorphs can have significantly different solubility, stability, and bioavailability, which directly impacts the drug's efficacy [1] [2].
For Latrepirdine, research indicates that Polymorph E demonstrates superior bioavailability and cognitive-enhancing effects in animal studies compared to other forms (A, B, C, D, and F) [1] [2]. Therefore, achieving a consistent crystallization of this specific form is critical. The method below, derived from a recent patent, provides a reproducible protocol for obtaining Polymorph E.
This protocol describes obtaining Polymorph E starting from Latrepirdine free base [3] [1].
The workflow below summarizes this crystallization and characterization process.
After crystallization, it's crucial to confirm the identity and quality of the crystal form. Powder X-ray Diffraction (PXRD) is the primary technique used for this purpose, providing a unique fingerprint for each polymorph [3].
The significant impact of successfully crystallizing the correct polymorph is demonstrated by the following comparative data for Polymorph E [1] [2]:
| Polymorph | Key Characteristic | Relative Bioavailability (AUC) | Cognitive-Enhancing Effect |
|---|---|---|---|
| E | Crystalline form prepared from free base [3] | Highest in blood and brain | Most effective in scopolamine-induced memory impairment model |
| A | Crystalline anhydrous form [1] | Lower than Form E | Less effective than Form E |
| B | Hemi-hydrate form [1] | Lower than Form E | Less effective than Form E |
| C | Monohydrate form [1] | Lower than Form E | Less effective than Form E |
| D | Dihydrate form [1] | Lower than Form E | Less effective than Form E |
| F | Trihydrate form [1] | Lower than Form E | Less effective than Form E |
This data underscores that overcoming crystallization challenges and consistently producing Polymorph E is not just a manufacturing concern, but is directly linked to the therapeutic potential of the drug substance [1] [2].
Latrepirdine dihydrochloride (also known as Dimebolin dihydrochloride) is a neuroactive compound with a complex pharmacological profile that was originally developed as a non-selective antihistamine in Russia during the 1980s. The drug has been repurposed for neurodegenerative diseases due to its multimodal mechanisms of action that include antagonism of histamine receptors, GluR, and 5-HT receptors [1] [2]. Despite promising results in phase II clinical trials for both Alzheimer's disease (AD) and Huntington's disease (HD), the compound failed in phase III trials, leading to increased research focus on optimizing its bioavailability and brain concentration to potentially enhance efficacy [2] [3].
The complex pharmacology of latrepirdine includes effects on mitochondrial function, calcium channel modulation, enhancement of autophagy, and potential reduction of pathological protein aggregates associated with neurodegenerative conditions [1] [2] [4]. Research indicates that latrepirdine increases intracellular ATP levels, mitochondrial membrane potential, and succinate dehydrogenase activity in neuronal cells [1]. These diverse mechanisms make it an intriguing candidate for further research, particularly when optimal brain exposure can be achieved through careful experimental design and formulation strategies.
Polymorphism plays a crucial role in the pharmaceutical properties of this compound, significantly impacting its solubility, dissolution rate, and ultimately its bioavailability. Several polymorphic forms have been identified and characterized, including crystalline anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, form E, and form F trihydrate, along with an amorphous form [5] [6]. These different crystalline structures exhibit distinct thermodynamic properties such as varying melting points, stability profiles, and dissolution characteristics that directly influence their performance in experimental models.
Recent research has identified Form E as particularly promising due to its superior bioavailability and cognitive-enhancing effects compared to other polymorphs [6]. The preparation of these polymorphs involves specific crystallization conditions as described in patents WO 2009/111540 and WO 2022/160066 [6]. For instance, Form E can be prepared from latrepirdine free base using optimized solvent systems and crystallization parameters that promote this specific crystalline arrangement [6]. Understanding these structural differences is essential for researchers seeking to maximize experimental consistency and therapeutic outcomes.
Table 1: Brain and Blood Bioavailability Profiles of Latrepirdine Polymorphs in SD Rats
| Polymorph | Brain AUC (μg·h/mL) | Blood AUC (μg·h/mL) | Relative Brain Bioavailability |
|---|---|---|---|
| Form A | 0.89 | 0.72 | Baseline |
| Form B | 0.95 | 0.81 | 107% |
| Form C | 1.12 | 0.85 | 126% |
| Form D | 1.24 | 0.91 | 139% |
| Form E | 1.76 | 1.32 | 198% |
| Form F | 1.05 | 0.79 | 118% |
Note: AUC values represent the area under the concentration-time curve following 7 days of oral administration at 10 mg/kg once daily in corn oil. Data adapted from [6].
The significant variability in the pharmacokinetic profiles of different latrepirdine polymorphs underscores the importance of proper polymorph selection in research settings. As shown in Table 1, Form E demonstrates substantially enhanced bioavailability in both brain and blood compartments compared to other forms, with nearly double the brain exposure of Form A [6]. This improved bioavailability directly translates to enhanced pharmacological efficacy, as demonstrated in cognitive tests where Form E showed superior performance in scopolamine-induced memory impairment models in Wistar rats [6].
Table 2: Cognitive-Enhancing Effects of Latrepirdine Polymorphs in Scopolamine-Treated Rats
| Polymorph | Latency to Enter Dark Chamber (seconds) | Cognitive Enhancement Ratio |
|---|---|---|
| Control (no scopolamine) | 180.2 | 100% |
| Scopolamine only | 62.4 | 35% |
| Form A + Scopolamine | 98.7 | 55% |
| Form B + Scopolamine | 105.2 | 58% |
| Form C + Scopolamine | 112.5 | 62% |
| Form D + Scopolamine | 124.8 | 69% |
| Form E + Scopolamine | 173.6 | 96% |
| Form F + Scopolamine | 108.3 | 60% |
Note: Cognitive performance was assessed using the passive avoidance test after 9 days of oral administration at 10 mg/kg in corn oil. Data adapted from [6].
The relationship between polymorph structure, bioavailability, and cognitive enhancement highlights the critical importance of solid-form selection in preclinical research. The data in Table 2 demonstrates that Form E nearly completely reversed scopolamine-induced memory impairment, with performance metrics approaching those of control animals, suggesting that optimization of the crystalline form can significantly impact functional outcomes in disease models [6].
Sublingual administration presents a promising alternative to traditional oral dosing for enhancing latrepirdine bioavailability. Recent PBPK (Physiologically Based Pharmacokinetic) modeling using GastroPlus software indicates that sublingual delivery can circumvent first-pass metabolism, potentially improving systemic availability [7]. This is particularly relevant for latrepirdine, which undergoes significant hepatic metabolism primarily via CYP2D6, leading to high interindividual variability based on CYP2D6 polymorphisms [7]. By bypassing this metabolic pathway, sublingual administration could provide more consistent exposure levels across different metabolic phenotypes.
The optimization of sublingual delivery requires careful attention to formulation parameters such as absorption scale factor (ASF) and pH maximization. Research indicates that adjusting the ASF from its default value to an optimized value of 3.51 can increase the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [7]. Additionally, employing the concept of pHmax to maximize absorption of both ionized and non-ionized forms through the oral mucosa can further enhance bioavailability [7]. These formulation strategies represent valuable approaches for researchers aiming to maximize brain exposure while minimizing systemic metabolic losses.
Dosing protocols significantly impact latrepirdine's brain concentration and subsequent pharmacological effects. Research demonstrates that chronic administration (7 days of once-daily dosing at 10 mg/kg in rats) produces significantly different bioavailability profiles compared to single-dose administration [6]. This suggests potential accumulation or adaptation of metabolic processes over time that researchers should consider when designing experimental timelines. Additionally, the use of corn oil as a suspension vehicle has been successfully employed in multiple pharmacokinetic and cognitive studies, potentially enhancing absorption through improved solubility [6].
The relationship between dosing and pharmacological effects appears to follow a complex temporal pattern. While acute dosing has been associated with transient increases in extracellular amyloid-β levels in some models [8], chronic administration in TgCRND8 transgenic mice was linked to reduced accumulation of Aβ42 and α-synuclein, along with behavioral improvements [1]. This dichotomy highlights the importance of considering both immediate and long-term effects when designing experimental protocols and interpreting results across different administration timelines.
Pharmacokinetic evaluation of different latrepirdine polymorphs follows a standardized protocol that can be implemented in rodent models. The established methodology involves oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for seven consecutive days [6]. On the seventh day of administration, animals are euthanized at specific time points (15, 30, 60, and 120 minutes) following the final dose, with collection of blood and brain tissue samples for subsequent analysis using validated LC-MS methods to determine latrepirdine concentrations [6].
The sample preparation process requires careful attention to maintain consistency across experimental groups. The administration doses should be prepared immediately before use (not more than 3 hours prior) by weighing the calculated amount of each polymorph and mixing with corn oil to achieve a volume equivalent to 5 mL/kg of animal body weight [6]. The resulting suspension should be continuously stirred with a magnetic stirrer during dosing to ensure uniform distribution. This methodological rigor helps minimize variability and ensures reproducible results when comparing different polymorphic forms.
Cognitive evaluation of latrepirdine polymorphs employs the scopolamine-induced memory impairment model in rodents, assessed through the passive avoidance test. The standard protocol involves oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for nine consecutive days [6]. Prior to cognitive testing, memory impairment is induced by administration of scopolamine, an agent that causes memory deficits similar to those observed in Alzheimer's disease. The animals' cognitive function is then evaluated using the passive avoidance paradigm, which measures the latent period of entering a dark chamber associated with an aversive stimulus [6].
The behavioral assessment requires careful experimental controls and standardized conditions to ensure reliable results. Animals should be acclimated to testing environments, and researchers should employ blinded scoring methods to eliminate observer bias. The comparison of different polymorphs in this model has demonstrated statistically significant differences in cognitive enhancement, with Form E showing performance metrics most similar to control animals not subjected to scopolamine-induced impairment [6]. This protocol provides a robust method for correlating pharmacokinetic improvements with functional outcomes in disease-relevant models.
Inconsistent findings across different experimental setups with latrepirdine represent a significant challenge for researchers. The discrepancy between phase II and phase III clinical trials highlights the importance of standardized protocols and understanding potential sources of variability [2]. One key factor is the polymorphic form used in experiments, as different crystalline structures can dramatically alter bioavailability and efficacy, potentially explaining why some studies show positive cognitive effects while others do not [6]. Researchers should carefully characterize and document the specific polymorph used in their studies to ensure reproducibility.
Another significant source of variability is the metabolic profile of experimental models, particularly regarding CYP2D6 polymorphisms that significantly impact latrepirdine metabolism [7]. In preclinical studies, genetic background differences between animal strains or even between commercial suppliers can introduce unexpected variability. Implementing phenotypic screening for metabolic capacity or using models with consistent metabolic profiles can help control for this factor. Additionally, differences in formulation, dosing regimens, and the specific disease models employed can all contribute to variable outcomes and should be carefully documented and controlled across experiments.
Inadequate brain concentration represents a common challenge in latrepirdine research. Several strategies can address this issue, beginning with polymorph selection, as Form E has demonstrated superior brain bioavailability compared to other forms [6]. Additionally, route of administration optimization can significantly impact brain exposure, with alternative delivery methods such as sublingual administration showing promise in circumventing first-pass metabolism [7]. Formulation approaches that enhance solubility and permeability, such as the use of specific lipid-based vehicles like corn oil, can further improve brain penetration.
The timing of sample collection is critical for accurate assessment of brain concentrations, as pharmacokinetic studies indicate significant fluctuations over time. Research shows that brain concentrations peak between 30-60 minutes after oral administration in rodent models, then gradually decline [6]. Researchers should conduct thorough time-course experiments to establish the optimal sampling window for their specific experimental conditions. Furthermore, consideration of blood-brain barrier integrity in disease models is essential, as pathological changes can alter drug penetration and require adjustments to dosing regimens to achieve optimal target engagement.
What is the most bioavailable polymorph of this compound? Research identifies Form E as the most bioavailable polymorph, demonstrating approximately twice the brain exposure of Form A and superior cognitive-enhancing effects in rodent models [6].
How does administration route affect latrepirdine brain concentration? Sublingual administration shows promise for enhancing bioavailability by bypassing first-pass metabolism. PBPK modeling indicates optimized sublingual delivery can increase oral cavity absorption from 18.9% to 47.9% compared to conventional oral administration [7].
What is the recommended dosing protocol for cognitive studies? Established protocols use 10 mg/kg once daily for 7-9 days in rodent models, suspended in corn oil. Chronic administration produces more stable brain concentrations and better cognitive outcomes than single-dose regimens [6].
Why did latrepirdine fail in phase III trials despite promising earlier results? Multiple factors potentially contributed, including polymorph variability, population differences in metabolism, and trial design issues. Research suggests polymorph selection significantly impacts efficacy, which may not have been controlled in later trials [2] [6].
How does latrepirdine exert its neuroprotective effects? Mechanisms include mitochondrial function enhancement, autophagy stimulation, modulation of multiple neurotransmitter receptors, and potential reduction of pathological protein aggregates [1] [2] [4].
This diagram illustrates the critical decision points in optimizing this compound brain concentration, highlighting how polymorph selection and administration method collectively influence experimental outcomes. The green pathway represents optimal choices leading to high brain concentration and cognitive enhancement, while red pathways indicate suboptimal approaches resulting in limited efficacy [7] [6].
The optimization of This compound brain concentration represents a multifaceted challenge requiring attention to polymorph selection, formulation strategies, and administration protocols. The emergence of Form E as a superior polymorph with enhanced bioavailability and cognitive effects provides researchers with a valuable tool for enhancing experimental outcomes [6]. Similarly, innovative approaches such as sublingual administration offer promising avenues for bypassing metabolic limitations that have plagued conventional oral dosing [7].
This guide addresses the most common factors leading to variable experimental results with latrepirdine dihydrochloride.
| Problem Area | Potential Cause | Solution & Recommended Action |
|---|
| API Solid Form | Use of an inconsistent or less bioavailable polymorph (e.g., Form A vs. Form E) [1] | • Source a specific polymorph (e.g., Form E) from suppliers. • Implement QC checks using PXRD to verify polymorphic purity before study initiation. | | Formulation & Dosing | Crystallization of the API in the dosing vehicle/suspension over time [2] | • Use a suspension vehicle that minimizes polymorphic conversion. • Prepare dosing suspensions fresh before each administration and keep them under continuous agitation [1]. | | Pharmacokinetic Analysis | Variable absorption and brain penetration between polymorphs not accounted for in data interpretation [1] | • Ensure PK studies analyze both plasma and brain tissue. • When comparing studies, confirm the polymorphic form used was the same. |
Q1: What is the primary driver of intersubject variability in latrepirdine exposure? The most significant factor is polymorphism—the ability of this compound to exist in multiple crystalline forms. Different polymorphs have distinct solubility and dissolution rates, which directly impact oral bioavailability and, consequently, drug exposure levels in both plasma and the brain [1].
Q2: Which polymorph of this compound is recommended for optimal bioavailability? Recent research indicates that Polymorph E demonstrates the highest bioavailability in both blood and brain tissue in animal models. Its Area Under the Curve (AUC) was superior to other tested forms (A, B, C, D, and F), and it also exerted the strongest cognitive-enhancing effect [1].
Q3: How can I consistently ensure I am using the correct polymorphic form? You must employ solid-state characterization techniques. Powder X-Ray Diffraction (PXRD) is the gold standard for identifying and confirming polymorphic forms. The patent US12084440B2 provides detailed PXRD characterization data for various polymorphs, which can be used as a reference [2].
Q4: Beyond polymorphism, what other factors should I control?
The table below summarizes key quantitative findings from a study comparing the pharmacokinetics and cognitive effects of different latrepirdine polymorphs in rats [1].
| Polymorph Form | Relative Bioavailability (AUC) in Blood | Relative Bioavailability (AUC) in Brain | Cognitive-Enhancing Activity |
|---|---|---|---|
| Form E | Highest | Highest | Highest (Latent period matched control animals) |
| Form A | Lower than E | Lower than E | Lower than E |
| Form B | Lower than E | Lower than E | Lower than E |
| Form C | Lower than E | Lower than E | Lower than E |
| Form D | Lower than E | Lower than E | Lower than E |
| Form F | Lower than E | Lower than E | Lower than E |
If you receive a new batch of this compound, follow this protocol to characterize its polymorphic form [2].
The following diagrams illustrate the core concepts and processes discussed in this guide.
Diagram 1: How Polymorph Form Impacts Variability and Efficacy
Diagram 2: Quality Control Workflow for API
Compound Focus: this compound (Dimebon) Key Challenge: High Hygroscopicity – This compound readily absorbs moisture from the atmosphere, which can compromise chemical stability, analytical results, and biological activity.
Q1: I just received a new bottle of this compound. What is the first thing I should do? A1: Before even opening the vial, allow it to equilibrate to room temperature while still sealed to prevent condensation. Visually inspect the contents. If it appears as a free-flowing powder, you may proceed. If it appears clumped or wet, take corrective actions outlined in the troubleshooting guide below.
Q2: How should I store this compound for long-term stability? A2: For long-term storage, the compound must be protected from moisture and light.
Q3: My weighed mass seems inconsistent. What could be the cause? A3: Inconsistent mass is a classic symptom of hygroscopicity. The most likely causes are:
| Observation | Probable Cause | Immediate Action | Preventive Action |
|---|---|---|---|
| Slight clumping, but powder-like. | Initial moisture absorption. | Dry in a vacuum desiccator (room temp or slightly elevated, e.g., 30-40°C) for several hours before use. | Ensure storage vials are tightly sealed with desiccant. |
| Heavy clumping, cake-like. | Significant moisture absorption. | Transfer to a vial and dry under high vacuum overnight. | Check integrity of storage container seals. |
| Formation of a paste or liquid. | Extensive deliquescence (dissolution in absorbed water). | Do not use for quantitative assays. The concentration is unknown. Consider disposing of the batch or using it only for qualitative, non-critical experiments after re-drying and purity confirmation. | Implement stricter handling protocols and consider purchasing smaller quantities. |
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| Precipitate forms in aqueous buffer. | Hydrated compound may have altered solubility; or, water content affects stock solution concentration. | 1. Prepare a fresh, dry DMSO stock from properly dried compound. 2. Ensure the final percentage of DMSO in the aqueous buffer is sufficient to maintain solubility (typically 0.1-1%). |
| High variability in IC50/EC50 values. | Inconsistent compound mass due to variable water content leads to inaccurate stock solution concentrations. | Standardize the drying protocol before every use. Always prepare fresh stock solutions on the day of the experiment. |
| Loss of expected pharmacological activity. | Hydrolysis or chemical degradation facilitated by absorbed moisture. | Confirm compound purity by HPLC before initiating new experiments. Use the oldest stock solution last (implement "first-in, first-out" inventory). |
The following table summarizes key physicochemical data for this compound relevant to its handling.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Implication |
|---|---|---|
| CAS Number | 110347-85-8 | For unambiguous identification. |
| Molecular Formula | C21H27Cl2N3 | Confirms molecular structure. |
| Molar Mass | 416.36 g/mol | Essential for molar concentration calculations. |
| Storage Temp. | -20°C (desiccated) | Manufacturer's recommended long-term storage condition. |
| Hygroscopicity | High | Critical Handling Parameter. Requires specific procedures to mitigate. |
| Solubility (DMSO) | ~50 mg/mL | Suitable for preparing high-concentration stock solutions. |
| Solubility (Water) | ~10 mg/mL | Indicates reasonable aqueous solubility for a small molecule. |
Source: Data compiled from public chemical databases (PubChem, Cayman Chemical) and generalized literature on handling hygroscopic pharmaceuticals.
Purpose: To remove absorbed water and ensure a consistent, known starting material for experiments.
Materials:
Method:
Purpose: To create an accurate, concentrated stock solution in DMSO for use in assays.
Materials:
Method:
This diagram outlines the logical decision process for handling this compound from storage to use.
Handling Workflow for Hygroscopic Latrepirdine
This diagram emphasizes the key environmental factors that must be controlled to maintain compound integrity.
Recent studies indicate that the crystal structure (polymorphism) of latrepirdine is a major factor influencing its bioavailability and efficacy.
| Polymorph | Relative Bioavailability (AUC) in Blood | Relative Bioavailability (AUC) in Brain | Cognitive-Enhancing Activity |
|---|---|---|---|
| Form E | Highest | Highest | Highest activity; latent period not different from control [1] [2] |
| Form A | Lower than E | Lower than E | Lower than Form E |
| Form B | Lower than E | Lower than E | Lower than Form E |
| Form C | Lower than E | Lower than E | Lower than Form E |
| Form D | Lower than E | Lower than E | Lower than Form E |
| Form F | Lower than E | Lower than E | Lower than Form E |
| Mechanism Category | Specific Target/Activity |
|---|---|
| Receptor Antagonism | Histamine H1 receptor, α-adrenergic receptors, serotonergic receptors (e.g., 5-HT2c, 5-HT6), NMDA receptor [3] |
| Mitochondrial Function | Stabilization of mitochondrial membrane potential, increased cellular ATP levels [4] [3] |
| Calcium Signaling | Modulation of voltage-gated calcium channels, stabilization of glutamate-induced Ca2+ signals [3] |
| Protein Aggregation & Autophagy | Reduction of Aβ and α-synuclein accumulation; stimulation of mTOR- and Atg5-dependent autophagy [4] [5] [3] |
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to evaluate the bioavailability of different latrepirdine polymorphs in blood and brain tissue [1] [2].
This protocol measures the ability of latrepirdine to counteract scopolamine-induced memory impairment [1] [2].
The following diagrams illustrate the key experimental workflows and the drug's mechanism of action, created using Graphviz as requested.
Q: Why did my experiment with latrepirdine fail to show a cognitive-enhancing effect?
Q: What is the recommended solvent and formulation protocol for in-vivo studies?
Q: Besides Alzheimer's models, are there other neurodegenerative disease models where latrepirdine shows promise?
The table below summarizes core experimental data comparing the two administration routes, primarily from a clinical study that measured systemic exposure in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) of CYP2D6 [1] [2].
| Parameter | Oral Administration | Transdermal Administration | Key Implication |
|---|---|---|---|
| Bioavailability/Exposure (vs. Oral) | Baseline (Reference) | 11-fold higher in EMs; 1.5-fold higher in PMs (dose-normalized) [1] [2] | More efficient drug delivery, particularly for EMs who rapidly clear the oral drug. |
| Impact of CYP2D6 Polymorphism | Very High (PM:EM exposure ratio) | Significantly Reduced (PM:EM exposure ratio) [1] [2] | Transdermal route minimizes the extreme differences in drug levels between PMs and EMs. |
| Peak Exposure (Cmax) Ratio (PM:EM) | 11-fold [1] [2] | 1.9-fold [1] [2] | Lowers the risk of toxicity in PMs and under-dosing in EMs. |
| Total Exposure (AUC) Ratio (PM:EM) | 20-fold [1] [2] | 2.7-fold [1] [2] | Promotes more consistent and predictable systemic drug exposure across a diverse population. |
| First-Pass Metabolism | Extensive (Yes) [3] [1] | Bypassed (No) [3] [1] | Avoids high pre-systemic metabolism in the gut and liver, contributing to higher and more stable bioavailability. |
For researchers seeking to replicate or understand the basis of this comparison, here are the methodologies from the pivotal studies.
This study provided the primary data for the table above [1] [2].
This study highlights the impact of the drug's solid form, a critical factor for oral formulation [4].
The experimental workflow for these key studies can be visualized as follows:
Beyond the administration route, other physicochemical factors critically influence latrepirdine's performance.
The collective evidence strongly supports transdermal administration as a strategy to overcome the major pharmacokinetic challenges of oral latrepirdine.
The table below summarizes the key outcomes from the most significant clinical trials, comparing latrepirdine's performance against a placebo.
| Trial Phase & Identifier | Primary Outcome Measures (Results) | Key Secondary Outcome Measures (Results) | Safety & Tolerability |
|---|---|---|---|
| Phase II (Russia) [1] [2]\nN=183, 26 weeks | ADAS-cog: Improvement of ~2 points (vs. placebo decline of ~2 points; p<0.0001) [1]\nCIBIC-Plus: Improvement of 0.66 points (vs. 0.33 for placebo) [1] | MMSE: Significant improvement (p<0.0001) [1]\nADCS-ADL & NPI: Significant positive results at 52 weeks [1] | Well-tolerated. Common adverse event was dry mouth [1] [2]. |
| Phase III (CONNECTION) [1] [2]\nN=598, Multinational, 6 months | ADAS-cog: No significant difference (0.1 point increase vs. placebo; p=0.86) [1]\nCIBIC-Plus: No significant difference; latrepirdine group performed insignificantly worse [1] | MMSE, ADCS-ADL, NPI: No statistically significant differences from placebo [1] | Well-tolerated. Common adverse events were somnolence and headache, with incidence similar to placebo [1] [2]. |
| Cochrane Meta-Analysis [3]\n3 Trials, N=1243 | ADAS-cog (MD -1.49): No significant effect (95% CI, -3.47 to 0.49) [3]\nCIBIC-Plus (1 study): Favored latrepirdine (MD -0.60), but evidence graded low quality [3] | NPI (MD -1.77): Small, significant benefit on behavior (95% CI, -3.09 to -0.45) [3]\nMMSE & ADCS-ADL: No significant effects [3] | Comparable to placebo for adverse events, serious adverse events, and dropouts [3]. |
When compared to standard-of-care treatments like acetylcholinesterase inhibitors (e.g., donepezil) or the NMDA receptor antagonist memantine, latrepirdine's profile is distinct [4] [5]. Approved therapies provide modest symptomatic relief but do not halt disease progression. While early phase II data suggested latrepirdine might offer increasing benefit over 12 months—a effect not seen with standard options—this was not confirmed in larger, more rigorous trials [1] [2]. A Cochrane review concluded that, unlike approved medications, there is no reliable evidence that latrepirdine improves cognition or daily function in mild-to-moderate Alzheimer's disease [3].
To evaluate latrepirdine, researchers employed standard clinical and preclinical models for Alzheimer's disease.
Clinical Trial Design: The pivotal Phase II and III trials were randomized, double-blind, placebo-controlled studies [1] [2]. Participants with mild-to-moderate Alzheimer's disease (confirmed by MMSE scores) were randomized to receive either latrepirdine (20 mg three times daily) or a matching placebo. The primary endpoints were changes from baseline in cognitive function (measured by the Alzheimer's Disease Assessment Scale-cognitive subscale, ADAS-cog) and global function (measured by the Clinician's Interview-Based Impression of Change plus caregiver input, CIBIC-Plus) over 26 weeks [1]. Secondary endpoints included activities of daily living (ADCS-ADL), behavior (Neuropsychiatric Inventory, NPI), and cognition (Mini-Mental State Examination, MMSE) [1] [3].
Preclinical Mechanistic Studies: Laboratory research used in vitro and in vivo models to investigate latrepirdine's mechanism. These included:
Latrepirdine is considered a promiscuous "multi-target" drug, with several mechanisms proposed for its observed effects in early studies. The diagrams below summarize two key hypothesized pathways.
Diagram 1: Latrepirdine's multi-target mechanism involves mitochondrial stabilization, modulation of calcium channels and neurotransmitter receptors, and induction of autophagy [4] [8] [7].
Diagram 2: One proposed pathway involves the induction of endoplasmic reticulum stress, leading to increased autophagy and clearance of toxic protein aggregates like Aβ, which improved cognition in a mouse model [7].
The latrepirdine story offers critical lessons for drug development professionals:
The table below summarizes the key outcomes from the Latrepirdine Phase III program for Huntington's disease:
| Trial Name / Identifier | Status & Outcome | Reported Date | Primary Reason for Outcome |
|---|---|---|---|
| HORIZON [1] | Failed; did not show efficacy [2] [1] | April 2011 [2] | Lack of significant improvement over placebo on the trial's endpoints [1] [3] |
| Sponsors: Medivation Inc. and Pfizer Inc [3] [4] | Terminated [4] |
The failure of Latrepirdine highlighted the importance of understanding a drug's precise mechanism of action before large-scale clinical evaluation.
The transition from promising Phase II results to a failed Phase III trial suggests several possible factors [1]:
The failure of Latrepirdine is part of a historical challenge in developing disease-modifying therapies for Huntington's disease [5] [6]. However, the field continues to evolve. Recent breakthroughs in gene therapy, as reported in 2025, show significant promise. A novel therapy that inactivates the mutant huntingtin protein was reported to slow disease progression by 75% after three years in a clinical trial [7]. This represents a major shift from symptomatic treatment to targeting the root genetic cause of the disease.
The table below summarizes the key mitochondrial mechanisms and experimental evidence for Latrepirdine and several other neuroprotective compounds.
| Compound | Primary Mitochondrial Target/Mechanism | Key Observed Effects | Experimental Models Used | Relevant Citations |
|---|
| Latrepirdine (Dimebon) | Multiple; enhances general mitochondrial function under stress. | - ↑ Mitochondrial membrane potential (ΔΨm).
For researchers aiming to replicate or contextualize these findings, here is a breakdown of the key experimental methodologies.
The following diagram synthesizes the primary neuroprotective pathways discussed, highlighting how the different compounds interact with distinct molecular targets to converge on mitochondrial protection.
Latrepirdine's Clinical Failure and Polymorphism: The failure of Latrepirdine in Phase III clinical trials after promising Phase II results may be linked to polymorphism. Recent data shows that different crystalline forms (Polymorphs A-F) have significantly different bioavailabilities and brain concentrations [7]. This suggests that the initial clinical trials might have used a suboptimal form, and Polymorph E appears to be a more promising candidate worthy of re-evaluation [7] [3].
Mechanistic Distinctions: The compounds protect mitochondria via different primary routes. Latrepirdine has a broad, multi-target effect. MitoQ is a precise, targeted antioxidant. Quercetin acts through a specific receptor and signaling pathway (α7nAChR/Nrf2). Catechins modulate neurotrophic pathways. This diversity offers multiple avenues for therapeutic intervention.
Consideration of Molecular Form: The case of Latrepirdine underscores a critical factor in pre-clinical and clinical development: the physicochemical form of the active pharmaceutical ingredient can drastically impact outcomes and should be thoroughly characterized [7] [9].
The following table summarizes the performance of latrepirdine and its bioisostere DF402 in different animal models of neurodegeneration.
| Animal Model | Key Efficacy Findings | Reported Metrics & Quantitative Data | Source Compound |
|---|
| Transgenic ALS-FUS Mice [1] | Delayed disease onset, slowed progression of pathology, extended lifespan. | • Onset delay: Significant (p<0.05) [1] • Lifespan extension: Significant (p<0.05) [1] • Gait improvement: Detected via CatWalk analysis pre-symptomatically [1] | DF402 (Bioisostere) | | Transgenic AD (TgCRND8) Mice [2] | Improved memory, reduced neuropathology. | • Memory: Improved freezing behavior in fear conditioning (p≤0.05) [2] • Biochemistry: Reduced insoluble Aβ42 in brain [2] | Latrepirdine | | Scopolamine-Induced Rat Model [3] | Reversed memory impairment. | • Cognitive function: Latency in passive avoidance test restored to control levels [3] | Latrepirdine (Polymorph E) |
To assist in evaluating and replicating these studies, here are the methodologies for the key experiments cited.
1. Protocol: Chronic Treatment in ALS-FUS Transgenic Mice [1]
2. Protocol: Cognition & Pathology in AD Transgenic Mice [2]
3. Protocol: Bioavailability & Nootropic Effect in Rat Model [3]
Latrepirdine is known for its pleiotropic (multi-target) effects. The diagrams below summarize its proposed mechanisms and a generalized workflow for in vivo efficacy testing.
Diagram: Latrepirdine's Multi-Target Mechanism [1] [4] [2]
Diagram: In-Vivo Efficacy Study Workflow [1] [3] [2]
Irritant;Health Hazard